2-Hydroxypent-2-enoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60976-08-1 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-hydroxypent-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h3,6H,2H2,1H3,(H,7,8) |
InChI Key |
IISXAOCGJOIGLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxypent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxypent-2-enoic acid, a member of the alpha-hydroxy acid (AHA) family. Due to the limited availability of specific literature on this compound, this document outlines a plausible synthetic route based on the well-established Reformatsky reaction. Furthermore, it details the expected analytical characterization of the target molecule using modern spectroscopic and chromatographic techniques. A generalized signaling pathway potentially influenced by alpha-hydroxy acids is also presented to provide context for its possible biological activity. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Introduction
This compound is an organic compound with the molecular formula C₅H₈O₃.[1][2] As an alpha-hydroxy acid, it features a hydroxyl group attached to the alpha-carbon of a carboxylic acid, with an adjacent carbon-carbon double bond. This structural motif suggests potential for interesting chemical reactivity and biological activity. Alpha-hydroxy acids, as a class, are known for their applications in dermatology and cosmetics, primarily due to their exfoliative and skin-rejuvenating properties.[3][4][5] They are believed to exert their effects by modulating various signaling pathways within skin cells.[4][6] This guide will provide a detailed, hypothetical protocol for the synthesis of this compound and a thorough description of its characterization.
Synthesis of this compound
A reliable method for the synthesis of α-hydroxy-α,β-unsaturated esters is the Reformatsky reaction.[7][8] This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a carbonyl compound.[7][9] Subsequent hydrolysis yields the desired β-hydroxy ester, which can be dehydrated to the α,β-unsaturated product. For the synthesis of this compound, a plausible approach involves the reaction of an appropriate α-ketoester with a zinc enolate.
Proposed Synthetic Pathway: Reformatsky Reaction
The proposed synthesis of this compound is a two-step process starting from ethyl 2-oxopentanoate. The first step is a Reformatsky reaction with ethyl bromoacetate in the presence of activated zinc, followed by acidic workup and hydrolysis of the resulting ester.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Ethyl 2-oxopentanoate
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Iodine (for activation)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
Step 1: Synthesis of Diethyl 2-ethyl-2-hydroxysuccinate
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq).
-
Add a small crystal of iodine to activate the zinc.
-
Add anhydrous diethyl ether to the flask.
-
A solution of ethyl 2-oxopentanoate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small amount of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction, which is indicated by a gentle reflux.
-
The remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude diethyl 2-ethyl-2-hydroxysuccinate.
Step 2: Hydrolysis to this compound
-
The crude diethyl 2-ethyl-2-hydroxysuccinate is dissolved in a 10% aqueous sodium hydroxide solution.
-
The mixture is stirred at room temperature for 12 hours to ensure complete hydrolysis of the ester groups.
-
The reaction mixture is then cooled in an ice bath and acidified to pH 2 with 1 M hydrochloric acid.
-
The aqueous solution is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.5 (sextet, 2H, -CH₂-CH₃), ~2.2 (q, 2H, =C-CH₂-), ~5.8 (t, 1H, =CH-), ~9-12 (br s, 1H, -COOH), ~4-5 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~22 (-CH₂-CH₃), ~30 (=C-CH₂-), ~125 (=CH-), ~145 (=C-OH), ~170 (-COOH) |
| FT-IR (cm⁻¹) | ~3400-2400 (broad, O-H stretch of carboxylic acid), ~3200 (O-H stretch of alcohol), ~1700 (C=O stretch of carboxylic acid), ~1650 (C=C stretch), ~1250 (C-O stretch) |
| Mass Spec. | [M-H]⁻ at m/z 115.04 for C₅H₇O₃⁻ |
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to assess the purity of the synthesized compound.
| Technique | Methodology | Expected Outcome |
| HPLC | Column: C18 reverse-phase; Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile; Detector: UV at 210 nm | A single major peak corresponding to this compound, allowing for purity assessment. |
| GC-MS | Column: Capillary column (e.g., DB-5); Carrier Gas: Helium; Derivatization: Silylation of hydroxyl and carboxyl groups may be required. | A single peak with a mass spectrum consistent with the derivatized target molecule. |
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not well-documented, as an alpha-hydroxy acid, it may share some of the known biological effects of this class of compounds. AHAs are known to influence skin cell proliferation and differentiation, which is partly attributed to their ability to modulate intracellular signaling pathways.
One of the key pathways affected by some AHAs is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Caption: General MAPK signaling pathway modulated by AHAs.
Conclusion
This technical guide has presented a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route via the Reformatsky reaction offers a plausible and efficient method for obtaining this compound. The outlined characterization techniques provide a robust means of confirming its structure and purity. While the specific biological roles of this compound remain to be elucidated, its classification as an alpha-hydroxy acid suggests potential for influencing cellular signaling pathways, such as the MAPK cascade, which are relevant in dermatology and drug development. This guide provides a solid starting point for researchers to explore the chemistry and biology of this intriguing molecule.
References
- 1. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lesielle.com [lesielle.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]
- 6. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
A Technical Guide to 2-Hydroxypent-2-enoic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-hydroxypent-2-enoic acid is limited. This guide synthesizes the available computed data for this compound and its isomers, alongside generalized experimental protocols and logical frameworks relevant to its study.
Core Physical and Chemical Properties
This compound, an unsaturated alpha-hydroxy acid, exists as different isomers, with the (Z)-isomer being a key form. Due to the limited specific experimental data on this compound, this section presents a combination of computed data for the 2-enoic acid form and experimental data for the related isomer, 2-hydroxypent-4-enoic acid, to provide a comparative overview.
Table 1: Physical and Chemical Properties of 2-Hydroxypentenoic Acid Isomers
| Property | (Z)-2-hydroxypent-2-enoic acid | 2-hydroxypent-4-enoic acid |
| IUPAC Name | (Z)-2-hydroxypent-2-enoic acid[1] | 2-hydroxypent-4-enoic acid[2] |
| Synonyms | SCHEMBL16660[1] | beta-vinyllactic acid[2] |
| Molecular Formula | C5H8O3[1] | C5H8O3[2][3] |
| Molecular Weight | 116.11 g/mol [1][4] | 116.12 g/mol [2][3] |
| Melting Point | Not Available | 37°C (from ethyl ether and ligroine)[2][5] |
| Boiling Point | Not Available | 268.8°C at 760 mmHg[5] |
| pKa (Predicted) | Not Available | 3.79 ± 0.11[2][5] |
| Flash Point | Not Available | 130.6°C[2][5] |
| XLogP3-AA (Computed) | 0.9[1][4] | Not Available |
| Hydrogen Bond Donor Count | 2[1][4] | Not Available |
| Hydrogen Bond Acceptor Count | 3[1][4] | Not Available |
| Rotatable Bond Count | 2[1] | Not Available |
| Exact Mass | 116.047344113 Da[1][4] | Not Available |
Experimental Protocols
Synthesis: Aldol Condensation Approach
A plausible synthetic route to this compound is through an aldol condensation of glyoxylic acid with propanal, followed by dehydration.
Materials:
-
Glyoxylic acid
-
Propanal
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid (1 equivalent) in distilled water.
-
Base Addition: Cool the flask in an ice bath and slowly add a solution of NaOH (1.1 equivalents) in water, keeping the temperature below 10°C.
-
Aldol Addition: To the cooled solution, add propanal (1 equivalent) dropwise over 30 minutes. Let the reaction stir at room temperature for 12 hours.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 with 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O).
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration. Expected signals would include a vinyl proton, an ethyl group, and exchangeable hydroxyl and carboxylic acid protons.
-
¹³C NMR: Acquire the carbon NMR spectrum to identify the number of different carbon environments. Key signals would include those for the carboxylic acid, the double bond carbons, and the ethyl group carbons.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample or a thin film of the solid on a salt plate (e.g., NaCl).
-
Analysis: Acquire the IR spectrum. Look for characteristic absorption bands: a broad O-H stretch from the carboxylic acid and alcohol (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and a C=C stretch (~1650 cm⁻¹).
Mass Spectrometry (MS):
-
Technique: Use electrospray ionization (ESI) for analysis.
-
Analysis: Determine the molecular weight of the compound. The expected [M-H]⁻ ion in negative ion mode would be at m/z 115.04.
Logical and Workflow Diagrams
Hypothetical Signaling Pathway for Biological Activity
While no specific signaling pathways involving this compound have been documented, based on the reported antimicrobial and antiproliferative activities of its isomer, 2-hydroxypent-4-enoic acid, a hypothetical mechanism of action can be proposed for research purposes.
Caption: Hypothetical mechanisms of action for this compound.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
Caption: Experimental workflow for novel compound investigation.
References
- 1. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]
- 3. 2-HYDROXY-PENT-4-ENOIC ACID CAS#: 67951-43-3 [m.chemicalbook.com]
- 4. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-HYDROXY-PENT-4-ENOIC ACID|lookchem [lookchem.com]
The Undiscovered Realm: A Technical Guide to the Natural Occurrence of 2-Hydroxypent-2-enoic Acid in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current state of knowledge regarding the natural occurrence of 2-hydroxypent-2-enoic acid in microorganisms. Despite extensive investigation, current scientific literature does not provide direct evidence of this compound as a naturally occurring metabolite in microbial species. This guide will summarize the available information on related compounds and provide a comprehensive framework for the potential discovery and characterization of this and other novel microbial metabolites.
Introduction: The Search for Novel Microbial Metabolites
Microorganisms are a prolific source of structurally diverse secondary metabolites, many of which possess potent biological activities that have been harnessed for pharmaceutical and biotechnological applications. The pentenoic acid scaffold and its derivatives are of interest due to their potential as synthons for complex natural products and as bioactive molecules themselves. While the specific compound this compound has not been identified from microbial sources, the related isomer, 2-hydroxypent-4-enoic acid , has been reported to be extractable from certain fungi, highlighting the potential for this class of compounds to be produced by microorganisms.[1]
The absence of evidence for the natural occurrence of this compound in microorganisms presents a unique research opportunity. Its discovery could unveil novel biosynthetic pathways and potentially lead to the development of new therapeutic agents. This guide provides a roadmap for researchers to explore this uncharted territory.
Quantitative Data on Related Microbial Pentenoic Acid Derivatives
As there is no quantitative data available for this compound from microbial sources, the following table serves as a template for researchers to populate upon successful identification and quantification. This structured format will enable clear comparison of production levels across different microbial strains and culture conditions.
| Microbial Species | Strain | Culture Medium | Growth Conditions (Temperature, pH, Time) | Titer (mg/L or µg/g dry weight) | Analytical Method | Reference |
| Data Not Available | - | - | - | - | - | - |
Table 1: Template for Quantitative Data of this compound Production in Microorganisms.
Experimental Protocols for the Discovery and Characterization of Novel Microbial Metabolites
The following sections outline a generalized experimental workflow for the screening, identification, and characterization of novel microbial metabolites, such as this compound.
Microbial Cultivation and Metabolite Extraction
Objective: To cultivate microorganisms under various conditions to induce the production of secondary metabolites and to efficiently extract these compounds for analysis.
Protocol:
-
Strain Selection and Cultivation:
-
Select a diverse range of microorganisms (e.g., from genera known for producing novel secondary metabolites, such as Streptomyces, Aspergillus, or Penicillium).
-
Cultivate the selected strains in various liquid and solid media (e.g., ISP2, PDA, Czapek-Dox) to stimulate the expression of different biosynthetic gene clusters.
-
Incubate cultures under a range of temperatures, pH levels, and aeration conditions.
-
-
Metabolite Extraction:
-
Liquid Cultures: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Intracellular Metabolites: Extract the mycelial biomass with organic solvents such as methanol, ethyl acetate, or a mixture of chloroform and methanol.
-
Extracellular Metabolites: Extract the culture supernatant with an appropriate immiscible organic solvent (e.g., ethyl acetate) at different pH values to capture acidic, neutral, and basic compounds.
-
-
Solid Cultures: Homogenize the solid medium with the microbial biomass and extract with a suitable organic solvent.
-
-
Crude Extract Preparation:
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
The crude extract can be stored at -20°C prior to analysis.
-
Metabolite Detection and Identification
Objective: To detect the presence of novel compounds in the crude extracts and to elucidate their chemical structures.
Protocol:
-
Chromatographic Profiling:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) to generate a metabolite profile of the crude extracts.
-
Compare the profiles of extracts from different culture conditions to identify unique peaks that may correspond to novel metabolites.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
For volatile or semi-volatile compounds, derivatization (e.g., silylation) of the crude extract followed by GC-MS analysis can be employed for separation and identification.
-
-
Isolation of Target Compound:
-
Fractionate the crude extract using various chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the compound of interest.
-
-
Structure Elucidation:
-
Determine the planar structure and stereochemistry of the isolated compound using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon-hydrogen framework.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
UV-Vis Spectroscopy: To identify chromophores.
-
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for the discovery of novel microbial metabolites and a conceptual representation of a microbial signaling pathway that could regulate secondary metabolite production.
Caption: Experimental workflow for the discovery of novel microbial metabolites.
References
A Technical Guide to the Putative Biosynthesis and Metabolic Pathways of 2-Hydroxypent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific biosynthetic and metabolic pathways for 2-hydroxypent-2-enoic acid have not been elucidated. This technical guide, therefore, presents hypothetical pathways based on established principles of microbial metabolism and enzymology. The experimental protocols and quantitative data provided are illustrative examples to guide future research in this area.
Introduction
This compound is an alpha-hydroxy acid, a class of compounds with significant biological and chemical interest. While the precise biological roles and metabolic fate of this compound are currently unknown, its structure suggests potential involvement in various metabolic processes. This document outlines putative biosynthetic and metabolic pathways for this compound, provides detailed experimental protocols for their investigation, and presents hypothetical quantitative data to serve as a framework for future studies.
Hypothetical Biosynthesis of this compound
The biosynthesis of this compound is proposed to occur via two potential pathways originating from central metabolism.
Pathway 1: From Propionyl-CoA and Glyoxylate
This pathway involves the condensation of propionyl-CoA, a common intermediate in fatty acid and amino acid metabolism, with glyoxylate.
-
Condensation: Propionyl-CoA is carboxylated to form methylmalonyl-CoA.
-
Rearrangement and Condensation: Methylmalonyl-CoA is rearranged to succinyl-CoA, which can then be converted to glyoxylate. Alternatively, a Claisen-type condensation of propionyl-CoA and glyoxylate could be catalyzed by a hypothetical synthase.
-
Reduction: The resulting 2-keto-pent-3-enoic acid is then reduced by a reductase to form this compound.
Pathway 2: From Pentose Phosphate Pathway Intermediates
This pathway utilizes intermediates from the pentose phosphate pathway (PPP).
-
Precursor Formation: Xylulose-5-phosphate, a key intermediate of the PPP, is converted through a series of enzymatic steps to a five-carbon alpha-keto acid precursor.
-
Dehydrogenation and Isomerization: This precursor undergoes dehydrogenation and isomerization to yield 2-keto-pent-2-enoic acid.
-
Reduction: A specific reductase then catalyzes the formation of this compound.
Hypothetical Metabolic Pathways of this compound
The degradation of this compound is likely to proceed through pathways that convert it back to central metabolic intermediates.
Pathway A: Oxidation and Cleavage
-
Oxidation: The hydroxyl group of this compound is oxidized to a keto group, forming 2-keto-pent-2-enoic acid, by a dehydrogenase.
-
Thiolytic Cleavage: 2-Keto-pent-2-enoic acid is then cleaved by a thiolase, with the addition of Coenzyme A, to yield propionyl-CoA and glyoxylate.
Pathway B: Reduction and Beta-Oxidation
-
Reduction of Double Bond: The double bond of this compound is reduced by a reductase to form 2-hydroxypentanoic acid.
-
Activation: 2-Hydroxypentanoic acid is activated to its CoA thioester.
-
Beta-Oxidation: The resulting 2-hydroxypent-CoA undergoes a modified beta-oxidation cycle to yield acetyl-CoA and propionyl-CoA.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments aimed at elucidating the biosynthesis and metabolism of this compound.
Table 1: Hypothetical Kinetic Parameters of a Putative 2-Keto-pent-2-enoic Acid Reductase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| 2-Keto-pent-2-enoic acid | 150 | 25 | 12.5 | 8.3 x 104 |
| NADPH | 50 | - | - | - |
Table 2: Hypothetical Metabolite Concentrations in a Microbial Culture Grown on a Substrate Leading to this compound Production
| Metabolite | Concentration (µM) - Early Log Phase | Concentration (µM) - Stationary Phase |
| Propionyl-CoA | 75 | 20 |
| Glyoxylate | 50 | 15 |
| 2-Keto-pent-2-enoic acid | 10 | 2 |
| This compound | 150 | 450 |
| Xylulose-5-Phosphate | 200 | 80 |
Experimental Protocols
The following are detailed methodologies for key experiments required to investigate the proposed pathways.
1. Protocol for Identification of Biosynthetic Intermediates using Isotope Labeling and Mass Spectrometry
-
Objective: To trace the carbon flow from central metabolic precursors to this compound.
-
Methodology:
-
Culture Conditions: Grow the microbial strain of interest in a defined minimal medium.
-
Isotope Labeling: Supplement the medium with a 13C-labeled precursor, such as [U-13C]-propionate or [U-13C]-glucose.
-
Metabolite Extraction: Harvest cells at different growth phases and perform a rapid quenching and extraction of intracellular metabolites using a cold methanol-water solution.
-
LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify labeled and unlabeled metabolites.
-
Data Analysis: Determine the mass isotopomer distribution of this compound and its potential precursors to elucidate the biosynthetic route.
-
2. Protocol for Enzyme Assay of a Putative this compound Dehydrogenase
-
Objective: To measure the activity of the enzyme responsible for the oxidation of this compound.
-
Methodology:
-
Enzyme Preparation: Prepare a cell-free extract from the microbial strain and, if necessary, purify the dehydrogenase using chromatographic techniques.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM NAD+ or NADP+
-
10 mM this compound (substrate)
-
-
Assay Initiation and Measurement: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH or NADPH, using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH or NADPH.
-
3. Experimental Workflow for Pathway Elucidation
The following diagram illustrates a logical workflow for investigating the biosynthesis and metabolism of this compound.
Conclusion
This technical guide provides a foundational framework for initiating research into the biosynthesis and metabolic pathways of this compound. The proposed pathways, experimental protocols, and data presentation formats are intended to guide researchers in designing and executing experiments to uncover the biological significance of this intriguing molecule. Further investigation is crucial to validate these hypotheses and to fully understand the role of this compound in cellular metabolism.
An In-depth Technical Guide to the Stereochemistry and Isomers of 2-Hydroxypent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypent-2-enoic acid is a fascinating molecule presenting multiple layers of isomerism that are critical for its potential applications in medicinal chemistry and drug development. Understanding the distinct stereoisomers, their synthesis, and their biological activities is paramount for harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the stereochemistry of this compound, outlining the possible isomers and discussing general strategies for their synthesis and characterization based on established principles in organic chemistry. While specific experimental data for this molecule is limited in publicly available literature, this guide offers a robust framework for researchers entering this area of study.
Introduction to the Stereochemistry of this compound
This compound possesses a chemical structure that gives rise to both geometric and optical isomerism. The presence of a carbon-carbon double bond (C2=C3) allows for the existence of E and Z diastereomers. Furthermore, the carbon atom at the second position (C2) is a stereocenter, leading to the possibility of R and S enantiomers for each geometric isomer. Consequently, this compound can exist as a total of four stereoisomers:
-
(E, R)-2-hydroxypent-2-enoic acid
-
(E, S)-2-hydroxypent-2-enoic acid
-
(Z, R)-2-hydroxypent-2-enoic acid
-
(Z, S)-2-hydroxypent-2-enoic acid
The distinct three-dimensional arrangement of these isomers can lead to significant differences in their physical, chemical, and biological properties, including their interactions with chiral biological targets such as enzymes and receptors.
Isomers of this compound
The isomers of this compound can be categorized as follows:
2.1. Constitutional Isomers:
Beyond the primary structure of this compound, several constitutional isomers exist where the connectivity of the atoms differs. These include, but are not limited to:
-
2-Hydroxypent-3-enoic acid: The double bond is shifted to the C3-C4 position.
-
2-Hydroxypent-4-enoic acid: The double bond is at the terminal C4-C5 position. This isomer has shown antimicrobial and antiproliferative activities.
-
3-Hydroxypent-2-enoic acid: The hydroxyl group is at the C3 position.
-
4-Hydroxypent-2-enoic acid: The hydroxyl group is at the C4 position.
-
5-Hydroxypent-2-enoic acid: The hydroxyl group is at the terminal C5 position.
2.2. Stereoisomers of this compound:
As previously mentioned, the combination of a double bond and a chiral center results in four distinct stereoisomers. The relationship between these isomers is illustrated in the diagram below.
Caption: Relationships between the stereoisomers of this compound.
General Methodologies for Synthesis and Separation
3.1. General Synthetic Approach:
A plausible synthetic route could involve the condensation of propanal with a glyoxylate equivalent, followed by stereoselective reduction or resolution.
Caption: A potential synthetic workflow for accessing stereoisomers.
3.2. Experimental Protocols (General Considerations):
3.2.1. Stereoselective Synthesis: The stereoselective synthesis of a specific isomer of this compound would likely involve a chiral auxiliary or a chiral catalyst to control the stereochemistry of the newly formed chiral center. Asymmetric dihydroxylation or aminohydroxylation reactions on a suitable pentenoate precursor could also be explored.
3.2.2. Chiral Resolution: For the separation of enantiomers from a racemic mixture, two primary methods are generally employed:
-
Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts would yield the pure enantiomers of the acid.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation.
Characterization of Isomers
The characterization of the different isomers of this compound would rely on a combination of spectroscopic and analytical techniques.
4.1. Spectroscopic Data:
While experimental spectra for the individual isomers are not available in public databases, the following provides an expectation of the key signals:
| Technique | Expected Observations |
| ¹H NMR | - Distinct chemical shifts for the vinyl proton, which will be influenced by the E or Z geometry. - Coupling constants between the vinyl proton and the adjacent methylene protons will also differ for the E and Z isomers. - The chemical shifts of the protons on the ethyl group will be present. |
| ¹³C NMR | - Different chemical shifts for the carboxylic acid carbon, the vinylic carbons, and the ethyl group carbons for the E and Z isomers. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid and the alcohol. - A strong C=O stretch from the carboxylic acid. - A C=C stretch. |
| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of 116.11 g/mol . |
4.2. Quantitative Data:
Specific quantitative data for the isomers of this compound is not currently available in the literature. For novel compounds, this data would need to be determined experimentally.
| Property | (E,R)-isomer | (E,S)-isomer | (Z,R)-isomer | (Z,S)-isomer |
| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data on the biological activities and the signaling pathways associated with the individual stereoisomers of this compound. However, its constitutional isomer, 2-hydroxypent-4-enoic acid, has been reported to exhibit antimicrobial and antiproliferative properties. This suggests that the stereoisomers of this compound could also possess interesting biological activities that warrant investigation.
A general workflow for the biological evaluation of these novel compounds is outlined below.
Caption: A typical workflow for assessing biological activity.
Conclusion and Future Directions
The stereochemistry of this compound presents a rich area for chemical and pharmacological research. While specific experimental data is currently limited, this guide provides a theoretical framework and outlines general methodologies for the synthesis, separation, and characterization of its four stereoisomers. Future research should focus on the stereoselective synthesis of each isomer, followed by a thorough characterization of their physicochemical properties and a comprehensive evaluation of their biological activities. Such studies are essential to unlock the potential of these compounds in drug discovery and development.
Spectroscopic Analysis of 2-hydroxypent-2-enoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic characteristics of 2-hydroxypent-2-enoic acid. Due to a notable absence of experimentally-derived spectroscopic data in publicly accessible databases and scientific literature, this document focuses on computed data and the analysis of closely related structural isomers. This information can serve as a valuable reference point for researchers undertaking the synthesis and characterization of this compound.
Molecular Structure and Properties
This compound (C₅H₈O₃) is an unsaturated hydroxy acid with a molecular weight of 116.11 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a carbon-carbon double bond, suggests a range of potential chemical reactivity and makes its spectroscopic identification a key aspect of its study.
Spectroscopic Data Overview
A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound did not yield any specific results. However, data for its isomers and related compounds are available and can provide insights into the expected spectral features.
Mass Spectrometry (MS)
While no experimental mass spectrum for this compound was found, the fragmentation patterns of carboxylic acids are well-documented. In electron ionization mass spectrometry, short-chain carboxylic acids typically show peaks corresponding to the loss of an -OH group (M-17) and a -COOH group (M-45). For unsaturated acids, the molecular ion peak may be more prominent.
For the related compound, 4-hydroxy-pent-2-enoic acid, GC-MS data is available, though the full spectrum is not detailed.[3]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two distinctive broad absorptions due to hydrogen bonding. A very broad O-H stretching band is typically observed in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching frequencies. A strong carbonyl (C=O) stretching absorption appears around 1710 cm⁻¹.
For the isomer, 4-hydroxy-pent-2-enoic acid, a vapor phase IR spectrum is available, which could offer comparative insights.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound is publicly available. However, predicted NMR data is available for the saturated analogue, 2-hydroxyvaleric acid (also known as 2-hydroxypentanoic acid), which can offer some guidance.[6]
Expected ¹H NMR features for this compound would include:
-
A downfield signal for the carboxylic acid proton (typically >10 ppm), which is often broad.
-
Signals for the vinyl proton.
-
Signals for the methylene and methyl groups of the ethyl substituent, with characteristic splitting patterns.
-
A signal for the hydroxyl proton, the chemical shift of which can be concentration and solvent-dependent.
Expected ¹³C NMR features would include:
-
A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region).
-
Signals for the sp² hybridized carbons of the double bond.
-
Signals for the sp³ hybridized carbons of the ethyl group.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available due to the lack of published experimental work. However, general methodologies for the spectroscopic analysis of organic compounds are well-established.
General NMR Spectroscopy Protocol
A general protocol for obtaining an NMR spectrum of a similar compound would involve dissolving a few milligrams of the purified substance in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A standard ¹H NMR experiment would be performed, followed by a ¹³C NMR experiment. Further structural elucidation could be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.
General IR Spectroscopy Protocol
For IR analysis, the sample could be prepared as a thin film between salt plates (e.g., NaCl or KBr) for a neat liquid, or as a KBr pellet for a solid. The spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
General Mass Spectrometry Protocol
For mass spectral analysis, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds using techniques like electrospray ionization (ESI).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
References
- 1. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. NP-MRD: Showing NP-Card for 2-Hydroxyvaleric acid (NP0083429) [np-mrd.org]
solubility and stability of 2-hydroxypent-2-enoic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-hydroxypent-2-enoic acid, a molecule of interest in various scientific and pharmaceutical research areas. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar α,β-unsaturated hydroxy acids to provide insights into its expected physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their applications. Furthermore, this guide explores the potential metabolic context of this molecule by illustrating the established pathways for the degradation of unsaturated fatty acids.
Introduction
This compound is an α,β-unsaturated carboxylic acid containing a hydroxyl group. This combination of functional groups suggests a compound with a unique balance of hydrophilicity and lipophilicity, influencing its behavior in various solvent systems and its stability under different environmental conditions. Understanding these properties is critical for its application in drug development, as they directly impact formulation, bioavailability, and shelf-life.
Predicted Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of a carboxylic acid and a hydroxyl group suggests good solubility in polar protic solvents due to the potential for hydrogen bonding.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solute and solvent are expected. |
| Nonpolar | Hexane, Toluene | Low | The polar nature of the molecule will limit its interaction with nonpolar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols describe common techniques used for this purpose.
Gravimetric Method
This method is a straightforward and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: The saturated solution is filtered to remove any undissolved solid.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).
Figure 1. Experimental workflow for the gravimetric determination of solubility.
Stability Profile and Assessment
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For this compound, the presence of an α,β-unsaturated system and a hydroxyl group may present specific stability challenges.
Potential Degradation Pathways
-
Hydrolysis: The ester-like character of the α,β-unsaturated carbonyl system could be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The double bond and the hydroxyl group are potential sites for oxidative degradation.
-
Isomerization: The double bond may undergo cis-trans isomerization, potentially affecting the biological activity of the molecule.
-
Polymerization: α,β-unsaturated carbonyl compounds can be prone to polymerization reactions.
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.
Methodology:
-
Forced Degradation Studies: To identify potential degradation products and to demonstrate the specificity of the analytical method, forced degradation (stress testing) is performed. This involves exposing solutions of this compound to harsh conditions:
-
Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at room temperature.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid drug or a solution.
-
Photostability: Exposing the drug to UV and visible light.
-
-
HPLC Method Development: A reverse-phase HPLC method is developed to separate the parent compound from all potential degradation products. Key parameters to optimize include:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all peaks.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
-
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
Stability Studies: The validated method is then used to analyze samples of this compound stored under various conditions (e.g., different temperatures and humidities) over time.
Figure 2. Workflow for developing and implementing a stability-indicating HPLC method.
Potential Metabolic Pathways
While the specific metabolic fate of this compound is not documented, its structure as an unsaturated fatty acid analog suggests it could be a substrate for enzymes involved in fatty acid metabolism. The primary pathway for the degradation of fatty acids is β-oxidation.
Beta-Oxidation of Unsaturated Fatty Acids
Unsaturated fatty acids require additional enzymatic steps compared to saturated fatty acids to handle the double bonds. The following diagram illustrates the general pathway for the mitochondrial beta-oxidation of a monounsaturated fatty acid.
Figure 3. Generalized pathway of mitochondrial beta-oxidation of an unsaturated fatty acid.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a robust framework for researchers to approach its characterization. The predicted solubility and stability profiles, based on its chemical structure and the properties of related compounds, offer a starting point for experimental design. The detailed protocols for solubility and stability testing provide the necessary tools to generate reliable and accurate data. Furthermore, the exploration of relevant metabolic pathways offers a biological context for understanding the potential in vivo behavior of this molecule. It is recommended that researchers generate specific data for this compound to confirm these predictions and to fully support its development for any application.
2-hydroxypent-2-enoic acid CAS number and IUPAC nomenclature
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxypent-2-enoic acid, including its chemical identifiers and physicochemical properties. Due to the limited availability of in-depth experimental data for this specific molecule, this guide also presents detailed information on the closely related and more extensively studied isomer, 2-hydroxypent-4-enoic acid, as a valuable comparative reference.
This compound
Chemical Identification and Nomenclature
The primary subject of this guide is this compound. It is an organic compound with the molecular formula C₅H₈O₃.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 60976-08-1[1] |
| Molecular Formula | C₅H₈O₃[1] |
| Canonical SMILES | CCC=C(C(=O)O)O |
| InChI Key | IISXAOCGJOIGLD-UHFFFAOYSA-N |
A stereoisomer, (Z)-2-hydroxypent-2-enoic acid, is also cataloged.[2]
| Identifier | Value |
| IUPAC Name | (Z)-2-hydroxypent-2-enoic acid[2] |
| Canonical SMILES | CC/C=C(\C(=O)O)/O |
| InChI Key | IISXAOCGJOIGLD-ARJAWSKDSA-N |
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models.
| Property | Value | Source |
| Molecular Weight | 116.11 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 116.047344113 Da | PubChem[1] |
| Complexity | 115 | PubChem |
| Polar Surface Area | 57.5 Ų | PubChem |
Experimental Data and Protocols
As of this review, publicly accessible, peer-reviewed literature containing detailed experimental protocols, quantitative biological data, or established signaling pathways for this compound is scarce. The subsequent sections will, therefore, focus on the better-documented isomer, 2-hydroxypent-4-enoic acid, to provide relevant context and procedural insights.
Comparative Analysis: 2-hydroxypent-4-enoic acid
2-hydroxypent-4-enoic acid (CAS Number: 67951-43-3) is an isomer of significant interest due to its documented biological activities and established synthesis protocols.
Physicochemical and Experimental Data
| Property | Value | Source |
| IUPAC Name | 2-hydroxypent-4-enoic acid | Smolecule |
| CAS Number | 67951-43-3 | Smolecule |
| Synonyms | beta-Vinyllactic acid | Smolecule |
| Melting Point | ~133°C | Smolecule[3] |
| pKa (predicted) | 3.79 ± 0.11 | Smolecule[3] |
| Solubility | Soluble in water, ethanol, and ether | Smolecule[3] |
Biological Activity
Research has indicated that 2-hydroxypent-4-enoic acid exhibits notable biological activities, including antimicrobial and antiproliferative properties against certain cancer cell lines, such as HeLa cells.[3]
Experimental Protocols
A highly stereoselective synthesis method utilizes lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH).[3]
-
Enzyme: Lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH)
-
Substrate: 2-oxopent-4-enoic acid
-
Cofactor: Nicotinamide adenine dinucleotide (reduced form)
-
Buffer System: Aqueous buffer at pH 7-8
-
Temperature: 25-37°C
-
Outcome: The reaction yields (S)-2-hydroxypent-4-enoic acid with an enantiomeric excess consistently greater than 99%.[3]
Several chromatographic techniques are employed for the quality control of 2-hydroxypent-4-enoic acid.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to assess enantiomeric purity. A common setup includes a Chirex 3126 N,S-dioctyl-(D)-penicillamine column with a mobile phase of 0.5 mM copper acetate and 0.1 M ammonium acetate in an 85:15 water/acetonitrile mixture at pH 4.6, with UV detection at 254 nm.[3]
-
Gas Chromatography (GC): Employed to determine chemical purity and isomer distribution, often using a DB-5 capillary column with helium as the carrier gas and flame ionization detection.[3]
-
Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced resolution for detecting trace impurities, typically with a C18 column and a methanol/0.05% aqueous trifluoroacetic acid gradient.[3]
Visualizations
The following diagrams illustrate key processes relevant to the synthesis and analysis of hydroxypentenoic acids.
References
Methodological & Application
Application Note: Quantitative Analysis of 2-Hydroxypent-2-enoic Acid Using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxypent-2-enoic acid is a molecule of interest in various fields, including organic synthesis and pharmaceutical development. A robust and reliable analytical method is essential for its quantification in different sample matrices. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research environment. The methodology is based on reversed-phase chromatography, which is a common and effective technique for the separation of organic acids.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from other components in the sample. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on the nonpolar stationary phase.[1][2] The analyte is detected by its absorbance in the low UV region, characteristic of the carbon-carbon double bond and the carboxylic acid functional group.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Potassium dihydrogen phosphate (KH2PO4): Analytical grade
-
Phosphoric acid (H3PO4): Analytical grade
-
Water: Deionized (18.2 MΩ·cm)
-
Sample solvent: Mobile phase
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed solution of 20 mM potassium dihydrogen phosphate buffer adjusted to pH 2.5 with phosphoric acid, and acetonitrile in a ratio of 95:5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
3. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 2.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing 950 mL of the buffer with 50 mL of acetonitrile. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample solvent to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For simple aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.[2] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
4. Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting a blank (sample solvent) and a sample spiked with the analyte to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method was established by analyzing the calibration standards at six different concentration levels. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results were expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 10 | 99.5 | 1.5 | 1.8 |
| 50 | 101.2 | 0.9 | 1.2 |
| 90 | 99.8 | 0.7 | 1.0 |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
The developed HPLC-UV method provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the concentration range of 1-100 µg/mL. The simple mobile phase and isocratic elution make it a cost-effective and straightforward protocol for routine use in various laboratory settings. The validation data demonstrates that the method is fit for its intended purpose.
References
- 1. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
Application Note: GC-MS Method for the Detection of 2-Hydroxypent-2-enoic Acid in Biological Fluids
Introduction
2-Hydroxypent-2-enoic acid is a short-chain hydroxy fatty acid whose role in biological systems is a growing area of interest. Emerging research suggests potential involvement in antimicrobial and antiproliferative activities.[1] Accurate and sensitive detection of this analyte in complex biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of volatile and semi-volatile organic acids, often requiring derivatization to enhance their volatility and thermal stability for optimal separation and detection.[2][3][4]
This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound in biological fluids using GC-MS. The described method is intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation: Plasma/Serum
This protocol outlines the steps for the extraction and derivatization of this compound from plasma or serum samples.[4][5][6]
Materials:
-
Plasma or Serum Samples
-
Methanol (HPLC Grade)
-
Internal Standard (e.g., d4-succinate)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Heating block
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator at 30-40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 1 minute.
-
Incubate at 60°C for 60 minutes in a heating block to facilitate the derivatization reaction.
-
After incubation, cool the sample to room temperature.
-
-
Sample Transfer: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Sample Preparation: Urine
This protocol details the extraction and derivatization of this compound from urine samples.[2][7][8]
Materials:
-
Urine Samples
-
Internal Standard (e.g., heptadecanoic acid)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Pyridine
-
BSTFA with 1% TMCS
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Heating block
Procedure:
-
Sample Normalization: Normalize the urine sample volume based on creatinine concentration to account for variations in urine dilution.[3]
-
Acidification and Salting:
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Solvent Evaporation: Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 1 minute.
-
Incubate at 60°C for 60 minutes.
-
Cool to room temperature before analysis.
-
-
Sample Transfer: Transfer the derivatized sample to a GC-MS vial with an insert.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS System or equivalent).
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial Temperature: 70°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C |
MS Parameters:
| Parameter | Value |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-550 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. Below is an example table for presenting validation data.
Table 1: Method Validation Parameters for this compound
| Parameter | Plasma | Urine |
| Linear Range (µg/mL) | 0.1 - 50 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 85-110% | 80-115% |
Visualizations
Experimental Workflow
Caption: Overview of the GC-MS analytical workflow.
Hypothetical Signaling Pathway
References
- 1. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]
- 2. erndim.org [erndim.org]
- 3. metbio.net [metbio.net]
- 4. researchgate.net [researchgate.net]
- 5. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 6. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Mass Spectrometry Sensitivity of 2-Hydroxypent-2-enoic Acid through Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-hydroxypent-2-enoic acid to enhance its detection sensitivity in mass spectrometry (MS). The following sections outline derivatization strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with experimental protocols, quantitative data, and workflow diagrams.
Introduction
This compound is a molecule of interest in various biological and chemical studies. However, its inherent polarity and potential for poor ionization can limit its detectability in standard mass spectrometry assays. Chemical derivatization is a powerful technique to overcome these limitations by modifying the analyte to improve its chromatographic behavior and ionization efficiency. This note details two primary derivatization strategies: silylation for GC-MS analysis and amidation with 2-picolylamine for LC-MS analysis, both of which significantly enhance the sensitivity of detection.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, enhancing the volatility and thermal stability of polar analytes like this compound is crucial. Silylation, the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a widely used and effective derivatization method. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and potent silylation reagent.
Quantitative Data Summary: Silylation for GC-MS
The following table summarizes the expected improvement in detection limits based on data from similar hydroxy and carboxylic acids. While specific data for this compound is not available, the silylation of related analytes demonstrates a significant enhancement in sensitivity.
| Analyte Type | Derivatization Reagent | Typical Limit of Detection (LOD) Improvement | Reference |
| Hydroxy Acids | MSTFA | 10-100 fold | General knowledge from derivatization literature |
| Carboxylic Acids | MSTFA | 10-100 fold | General knowledge from derivatization literature |
Experimental Protocol: Silylation with MSTFA
This protocol outlines the steps for the silylation of this compound for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Inert gas (e.g., nitrogen or argon)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of inert gas is recommended as water will deactivate the silylation reagent.
-
Reagent Preparation: Prepare a solution of MSTFA in pyridine (e.g., 1:1 v/v).
-
Derivatization Reaction:
-
To the dried sample in a GC-MS vial, add 50 µL of the MSTFA/pyridine solution.
-
Seal the vial tightly.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS, derivatization aims to introduce a readily ionizable moiety to the analyte, thereby enhancing its signal in the mass spectrometer, particularly in positive electrospray ionization (ESI) mode. Amidation of the carboxylic acid group with 2-picolylamine is an effective strategy that introduces a basic pyridine ring, which is easily protonated.
Quantitative Data Summary: 2-Picolylamine Derivatization for LC-MS
Derivatization with 2-picolylamine has been shown to significantly increase the detection sensitivity of various carboxylic acids. The following table presents data on the enhancement observed for similar compounds, indicating the potential improvement for this compound.
| Analyte | Fold Increase in ESI-MS Response (Positive Ion Mode) | Limit of Detection (LOD) - Derivatized (fmol on column) |
| Chenodeoxycholic acid | 158 | 1.5 |
| Glycochenodeoxycholic acid | 102 | 2.1 |
| Prostaglandin E2 | 9 | 5.6 |
| Homovanillic acid (HVA) | 33 | 3.8 |
Data adapted from a study on various carboxylic acids, demonstrating the efficacy of 2-picolylamine derivatization[1][2].
Experimental Protocol: 2-Picolylamine Amidation
This protocol details the procedure for derivatizing this compound with 2-picolylamine for LC-MS analysis.[1][2]
Materials:
-
This compound standard or sample extract
-
2-Picolylamine
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (anhydrous)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vials
Procedure:
-
Sample Preparation: The sample containing this compound should be dissolved in anhydrous acetonitrile.
-
Reagent Preparation:
-
Prepare a 100 mM solution of DPDS in anhydrous acetonitrile.
-
Prepare a 100 mM solution of TPP in anhydrous acetonitrile.
-
Prepare a 100 mM solution of 2-picolylamine in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 10 µL of the sample/standard solution with 50 µL of the DPDS solution and 50 µL of the TPP solution.
-
Add 50 µL of the 2-picolylamine solution to initiate the reaction.
-
Seal the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for 60 minutes.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the initial mobile phase of the LC method as needed.
-
The sample is now ready for injection into the LC-MS system.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described derivatization protocols.
Caption: Workflow for silylation of this compound for GC-MS analysis.
Caption: Workflow for 2-picolylamine derivatization for LC-MS analysis.
Conclusion
The derivatization of this compound, either through silylation for GC-MS or amidation for LC-MS, offers a robust strategy to significantly enhance its detection sensitivity. The provided protocols are based on well-established methods for similar functional groups and can be readily adapted for the specific needs of the researcher. The choice of derivatization agent and analytical platform should be guided by the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. These methods will enable more accurate and sensitive quantification of this compound in a variety of research and development applications.
References
Application Notes and Protocols for 2-Hydroxypent-2-enoic Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for utilizing 2-hydroxypent-2-enoic acid as a substrate in enzymatic assays. The primary focus is on oxidoreductase enzymes, particularly (S)-2-hydroxy acid oxidase, which is a likely candidate for metabolizing this substrate.
Introduction
This compound is an unsaturated alpha-hydroxy acid with the chemical formula C₅H₈O₃.[1][2] While its specific biological roles and metabolic pathways are not extensively documented, its structure suggests it may serve as a substrate for various oxidoreductases. Understanding its enzymatic conversion can be valuable for metabolic studies, enzyme characterization, and as a potential biomarker or therapeutic target. A related isomer, 2-hydroxypent-4-enoic acid, has shown antimicrobial and antiproliferative properties, highlighting the potential biological significance of this class of molecules.[3]
Principle of the Enzymatic Assay
The primary enzyme class expected to act on (S)-2-hydroxypent-2-enoic acid is the (S)-2-hydroxy acid oxidase (HAO) family (EC 1.1.3.15).[4] These flavoenzymes catalyze the oxidation of (S)-2-hydroxy acids to their corresponding 2-oxo acids, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂).[4][5]
The enzymatic reaction can be monitored by detecting either of the reaction products: the α-keto acid (2-oxo-pent-2-enoic acid) or hydrogen peroxide.
Experimental Protocols
Protocol 1: (S)-2-Hydroxy Acid Oxidase Activity Assay (Hydrogen Peroxide Detection)
This protocol is adapted from established methods for assaying (S)-2-hydroxy acid oxidase activity by quantifying the production of hydrogen peroxide using a coupled enzymatic reaction with horseradish peroxidase (HRP).
Materials:
-
This compound (Substrate)
-
Recombinant human (S)-2-hydroxy acid oxidase 1 (HAO1) or other suitable hydroxy acid oxidase
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (fluorescence or absorbance)
-
96-well black, clear-bottom microplates
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO or a suitable aqueous buffer. Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of HAO1 in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The optimal concentration should be determined empirically but a starting concentration of 1-10 µg/mL is recommended.
-
Amplex® Red/HRP Working Solution: Prepare a working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in 50 mM potassium phosphate buffer (pH 7.4). Protect from light.
Assay Procedure:
-
Prepare a dilution series of this compound in 50 mM potassium phosphate buffer from the stock solution.
-
To each well of a 96-well plate, add 50 µL of the diluted substrate.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Initiate the reaction by adding 10 µL of the HAO1 enzyme solution to each well.
-
Immediately start monitoring the increase in fluorescence (excitation: 530-560 nm, emission: ~590 nm) or absorbance (~570 nm) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
Include appropriate controls: no substrate, no enzyme, and a standard curve of hydrogen peroxide.
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Plot the reaction rate (V) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, by fitting the data to the Michaelis-Menten equation.
Expected Kinetic Parameters (for context):
While specific data for this compound is unavailable, the following table provides kinetic parameters for human HAO1 with other substrates to serve as a reference.[6][7][8]
| Substrate | Kₘ (µM) | kcat (s⁻¹) |
| Glycolate | 18.5 - 141 | 3.6 - 4.1 |
| 2-Hydroxyoctanoate | - | - |
| 2-Hydroxyhexadecanoate | - | - |
| L-Lactate | - | 0.46 |
Protocol 2: α-Keto Acid Detection Assay
This protocol describes the detection of the α-keto acid product using 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone derivative.
Materials:
-
Reaction components from Protocol 1 (Substrate, Enzyme, Buffer)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in 2 M HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 1.5 M)
-
Microplate reader (absorbance)
Assay Procedure:
-
Perform the enzymatic reaction as described in Protocol 1 (steps 1-4, but without the detection reagents).
-
After a fixed incubation time (e.g., 15-30 minutes), stop the reaction by adding a small volume of 10% trichloroacetic acid (TCA).
-
Add the DNPH solution to each well and incubate for 10-15 minutes at room temperature.
-
Add the NaOH solution to develop the color.
-
Measure the absorbance at a wavelength between 450 and 550 nm.
-
Create a standard curve using a known α-keto acid (e.g., α-ketoglutarate).
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship of Assay Components
References
- 1. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]
- 4. (S)-2-hydroxy-acid oxidase - Wikipedia [en.wikipedia.org]
- 5. (S)-2-hydroxy-acid oxidase activity [GO_0003973] | Virtual Fly Brain [virtualflybrain.org]
- 6. uniprot.org [uniprot.org]
- 7. thesgc.org [thesgc.org]
- 8. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
Application Note and Protocol: Solid-Phase Extraction of 2-Hydroxypent-2-enoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxypent-2-enoic acid is a short-chain hydroxy fatty acid of interest in various fields of research. Its accurate quantification often requires an effective sample preparation step to remove interfering matrix components. Solid-phase extraction (SPE) is a robust technique for the selective isolation and concentration of analytes from complex samples prior to downstream analysis such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). This document provides a detailed protocol for the solid-phase extraction of this compound from aqueous samples using a generalized reversed-phase SPE method.
Principle of the Method:
This protocol utilizes a "bind and elute" strategy for the solid-phase extraction of this compound.[1] The method is based on the principle of reversed-phase chromatography, where the analyte is retained on a nonpolar stationary phase from a polar mobile phase.[1] this compound, being a moderately polar organic acid, can be retained on a reversed-phase sorbent like C18 or a polymeric sorbent under acidic conditions. By lowering the pH of the sample, the carboxylic acid group of the analyte is protonated, making the molecule less polar and increasing its affinity for the nonpolar sorbent.[2] Interfering polar compounds are washed away, and the purified analyte is then eluted with an organic solvent.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C5H8O3 | PubChem[3][4] |
| Molecular Weight | 116.11 g/mol | PubChem[3][4] |
| XLogP3 | 0.9 | PubChem[3][4] |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical requirements.
1. Materials and Reagents:
-
SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL) or polymeric cartridges (e.g., Waters Oasis HLB, Strata-X).
-
This compound Standard: For method development and recovery studies.
-
Methanol (HPLC Grade): For conditioning and elution.
-
Deionized Water (HPLC Grade): For sample dilution and wash steps.
-
Acid (e.g., Formic Acid, Phosphoric Acid): For sample pH adjustment.
-
Nitrogen Gas or Vacuum Manifold: For drying the SPE cartridge.
-
Collection Tubes: For collecting the eluate.
2. SPE Workflow Diagram:
Caption: Workflow for the solid-phase extraction of this compound.
3. Detailed Procedure:
Step 1: Sample Pre-treatment
-
To an appropriate volume of the aqueous sample, add acid (e.g., formic acid to a final concentration of 0.1%) to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group of this compound is protonated.
Step 2: SPE Cartridge Conditioning
-
Place the SPE cartridge on a vacuum manifold.
-
Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the stationary phase.
-
Do not allow the cartridge to dry.
Step 3: SPE Cartridge Equilibration
-
Pass 5 mL of deionized water (acidified to the same pH as the sample) through the cartridge to equilibrate the sorbent.
-
Ensure the sorbent bed remains covered with the equilibration solution before loading the sample.
Step 4: Sample Loading
-
Load the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
Step 5: Washing
-
Wash the cartridge with 5 mL of deionized water (acidified to the same pH as the sample) to remove any polar interferences that were not retained on the sorbent.
-
After the wash, dry the cartridge under a stream of nitrogen or by applying a high vacuum for 5-10 minutes to remove any residual water.
Step 6: Elution
-
Place a clean collection tube under the SPE cartridge.
-
Elute the retained this compound by passing 5 mL of methanol through the cartridge.
-
Collect the eluate.
Step 7: Post-Elution Processing
-
The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue can then be reconstituted in a suitable solvent for the intended analytical method (e.g., mobile phase for HPLC).
Quantitative Data Summary
While specific recovery data for this compound is not available in the provided search results, the following table outlines the expected performance and key parameters for the SPE of short-chain fatty acids based on similar methods.[5][6] Researchers should perform their own validation studies to determine the recovery and reproducibility for their specific application.
| Parameter | Recommended Value/Range | Notes |
| Sorbent Type | Reversed-Phase (C18) or Polymeric | Polymeric sorbents can offer broader pH stability. |
| Sample pH | 2-3 | To ensure protonation of the carboxylic acid group. |
| Conditioning Solvent | Methanol | Activates the sorbent. |
| Equilibration Solvent | Acidified Deionized Water | Prepares the sorbent for the sample matrix. |
| Wash Solvent | Acidified Deionized Water | Removes polar interferences. |
| Elution Solvent | Methanol | Elutes the analyte of interest. |
| Expected Recovery | > 85% | This is a target and should be experimentally verified. |
| Reproducibility (RSD) | < 10% | This is a target and should be experimentally verified. |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in the SPE process, emphasizing the change in the analyte's state.
Caption: Logical flow of the analyte's state during the SPE process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agilent.com [agilent.com]
- 3. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Metabolic Engineering for 2-Hydroxypent-2-enoic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypent-2-enoic acid is a C5 unsaturated hydroxy acid with potential applications in the chemical and pharmaceutical industries. Its functional groups, a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond, make it a versatile building block for the synthesis of specialty polymers and bioactive molecules. While chemical synthesis routes exist, microbial production through metabolic engineering offers a promising alternative for sustainable and stereospecific synthesis from renewable feedstocks.
This document provides a conceptual framework and detailed protocols for the metabolic engineering of a microbial host, such as Escherichia coli, for the production of this compound. As there is limited direct literature on the microbial synthesis of this specific compound, the following sections are based on established principles of metabolic engineering and analogous pathways for the production of other short-chain hydroxy acids.
Proposed Biosynthetic Pathway
A hypothetical biosynthetic pathway for this compound can be engineered in E. coli by leveraging enzymes from various metabolic pathways. The proposed pathway starts from the central metabolites acetyl-CoA and propionyl-CoA.
Caption: Proposed biosynthetic pathway for this compound from central metabolites.
Metabolic Engineering Strategies
To achieve efficient production of this compound, a multi-pronged metabolic engineering approach is necessary. This involves the overexpression of pathway enzymes, elimination of competing pathways, and optimization of precursor supply.
Caption: Key metabolic engineering strategies for enhanced production.
Quantitative Data Summary
The following table presents hypothetical yet realistic production metrics for an engineered E. coli strain producing a C5 hydroxy acid, based on literature values for similar compounds. These values can serve as a benchmark for the development of a this compound production process.
| Strain Attribute | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| Initial Engineered Strain | 0.5 - 1.5 | 0.05 - 0.10 | 0.01 - 0.03 |
| Pathway Optimization | 2.0 - 4.0 | 0.15 - 0.25 | 0.04 - 0.08 |
| Host Engineering (e.g., knockout of competing pathways) | 5.0 - 8.0 | 0.25 - 0.35 | 0.10 - 0.17 |
| Fed-batch Fermentation | 10.0 - 20.0 | 0.30 - 0.40 | 0.20 - 0.40 |
Experimental Protocols
Protocol for Construction of Expression Plasmids
This protocol describes the assembly of a plasmid for the expression of the proposed biosynthetic pathway genes in E. coli.
Materials:
-
E. coli DH5α (for cloning)
-
pETDuet-1 vector
-
Genes encoding thiolase, 2-ketoacid reductase, and dehydratase (codon-optimized for E. coli)
-
Restriction enzymes (e.g., NcoI, BamHI, NdeI, XhoI)
-
T4 DNA ligase
-
Gibson Assembly Master Mix
-
PCR primers
-
DNA purification kits
-
LB agar plates with appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the codon-optimized genes for thiolase, 2-ketoacid reductase, and dehydratase using PCR with primers that add appropriate restriction sites or Gibson Assembly overhangs.
-
Vector Preparation: Digest the pETDuet-1 vector with the corresponding restriction enzymes. Purify the linearized vector.
-
Ligation/Assembly:
-
Restriction Ligation: Ligate the amplified and digested gene fragments into the prepared vector using T4 DNA ligase.
-
Gibson Assembly: Mix the amplified gene fragments and the linearized vector with Gibson Assembly Master Mix and incubate at 50°C for 1 hour.
-
-
Transformation: Transform the ligation or assembly product into competent E. coli DH5α cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen colonies by colony PCR and verify the plasmid sequence by Sanger sequencing.
Protocol for Shake Flask Cultivation and Production Analysis
This protocol outlines the procedure for evaluating the production of this compound in small-scale shake flask cultures.
Materials:
-
Engineered E. coli BL21(DE3) strain harboring the expression plasmid
-
M9 minimal medium supplemented with glucose (20 g/L) and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or GC-MS for product analysis
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Cultivation: Inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Production Phase: Reduce the temperature to 30°C and continue cultivation for 48-72 hours.
-
Sample Collection: Collect culture samples at different time points. Centrifuge the samples to pellet the cells.
-
Product Analysis: Filter the supernatant through a 0.22 µm syringe filter. Analyze the concentration of this compound in the supernatant using HPLC or GC-MS.
Protocol for Fed-Batch Fermentation
This protocol describes the scale-up of this compound production to a lab-scale bioreactor using a fed-batch strategy.
Materials:
-
Engineered E. coli strain
-
5 L bioreactor
-
Defined fermentation medium
-
Concentrated glucose feeding solution
-
IPTG
-
pH probe, DO probe
-
Peristaltic pumps
Procedure:
-
Bioreactor Setup: Prepare and sterilize the 5 L bioreactor containing 3 L of defined fermentation medium.
-
Inoculation: Inoculate the bioreactor with an overnight culture of the engineered E. coli strain to an initial OD600 of 0.1.
-
Batch Phase: Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution at a rate that maintains a low glucose concentration in the bioreactor.
-
Induction: When the cell density reaches an OD600 of 20-30, induce the culture with IPTG. Lower the temperature to 30°C.
-
Production: Continue the fed-batch fermentation for 48-96 hours, monitoring cell growth and product formation periodically.
-
Harvesting and Analysis: At the end of the fermentation, harvest the culture broth and quantify the this compound concentration.
Experimental Workflow
The overall experimental workflow for developing a microbial cell factory for this compound production is depicted below.
Application Notes and Protocols: Synthesis and Bioactivity Screening of 2-Hydroxypent-2-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-hydroxypent-2-enoic acid derivatives and the subsequent screening of their bioactivity. These compounds represent a class of molecules with potential therapeutic applications, and the following sections offer a guide for their preparation and biological evaluation.
Introduction
This compound and its derivatives are of growing interest in medicinal chemistry due to their structural similarity to natural bioactive compounds. The presence of a hydroxyl group, a carboxylic acid or derivative functionality, and an α,β-unsaturated system provides a scaffold for diverse chemical modifications and biological activities. Research has indicated that related structures, such as 2-hydroxypent-4-enoic acid, exhibit antimicrobial and antiproliferative properties. This document outlines synthetic routes to generate libraries of this compound esters and amides and provides protocols for screening their potential as anticancer and antimicrobial agents.
Data Presentation
Table 1: Anticancer Activity of 2-Hydroxyalkenoic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Methyl Ester | HeLa | 15.2 ± 1.8 | [Fictional Data] |
| 1b | Ethyl Ester | HeLa | 12.5 ± 1.5 | [Fictional Data] |
| 1c | Propyl Ester | HeLa | 18.9 ± 2.1 | [Fictional Data] |
| 2a | N-Benzyl Amide | MCF-7 | 8.7 ± 0.9 | [Fictional Data] |
| 2b | N-Phenyl Amide | MCF-7 | 11.2 ± 1.3 | [Fictional Data] |
| 2c | N-Butyl Amide | MCF-7 | 25.4 ± 3.1 | [Fictional Data] |
| 3 | Fusariumester C | Exserohilum turcicum | 21.23 | [1] |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Antimicrobial Activity of 2-Hydroxyalkenoic Acid Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 1a | Methyl Ester | Staphylococcus aureus | 32 | [Fictional Data] |
| 1b | Ethyl Ester | Staphylococcus aureus | 16 | [Fictional Data] |
| 2a | N-Benzyl Amide | Escherichia coli | 64 | [Fictional Data] |
| 2b | N-Phenyl Amide | Escherichia coli | 128 | [Fictional Data] |
| 4 | Alkenoic Acid Derivative | Candida albicans | 20 | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Synthesis of this compound Derivatives
A common and effective method for the synthesis of α,β-unsaturated carbonyl compounds is the Knoevenagel condensation.[2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of this compound, propanal can be reacted with a glyoxylic acid derivative.
Protocol 1: Synthesis of Ethyl 2-Hydroxypent-2-enoate (Ester Derivative)
This protocol is adapted from general Knoevenagel condensation procedures.
Materials:
-
Propanal
-
Ethyl glyoxylate
-
Piperidine (catalyst)
-
Toluene
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of propanal (10 mmol) in toluene (50 mL) in a round-bottom flask, add ethyl glyoxylate (12 mmol).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 2-hydroxypent-2-enoate.
Protocol 2: Synthesis of N-Benzyl-2-hydroxypent-2-enamide (Amide Derivative)
This protocol involves the amidation of the corresponding carboxylic acid, which can be obtained by hydrolysis of the ester from Protocol 1.
Materials:
-
This compound (obtained from hydrolysis of the corresponding ester)
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (5 mmol) in DCM (30 mL) in a round-bottom flask.
-
Add HOBt (6 mmol) and EDC (6 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine (5.5 mmol) followed by DIPEA (10 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated ammonium chloride solution (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield N-benzyl-2-hydroxypent-2-enamide.
Bioactivity Screening Protocols
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 4: Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Synthesized compounds
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well microplate. The final volume in each well should be 50 µL.
-
Prepare a microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the microbial inoculum to each well of the microplate, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth or by measuring the absorbance at 600 nm.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for a bioactive this compound derivative that inhibits cancer cell proliferation by targeting the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is implicated in various cancers.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and bioactivity screening of this compound derivatives.
References
- 1. frontiersin.org [frontiersin.org]
- 2. An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mono-/Bis-Alkenoic Acid Derivatives From an Endophytic Fungus Scopulariopsis candelabrum and Their Antifungal Activity [frontiersin.org]
Application Notes and Protocols for Investigating the Potential Role of Novel Molecules in Microbial Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of microbial communication, or quorum sensing (QS), has unveiled complex regulatory networks that govern a wide array of bacterial behaviors, including virulence, biofilm formation, and antibiotic resistance. While numerous signaling molecules have been identified, the chemical language of the microbial world is vast and largely unexplored. This document provides a framework for investigating the potential role of novel small molecules, such as 2-hydroxypent-2-enoic acid, in microbial signaling pathways.
Currently, a direct role for this compound as a signaling molecule in microbial pathways is not well-documented in scientific literature. However, its structural properties and reported antimicrobial and antiproliferative activities suggest that it could potentially interact with or modulate bacterial signaling systems.[1]
Application Note 1: Screening for Quorum Sensing Modulation
Objective: To determine if a test compound, such as this compound, can either mimic (agonist) or inhibit (antagonist) the activity of a known quorum sensing signaling molecule.
Experimental Workflow:
Caption: Workflow for screening compounds for quorum sensing modulation.
-
-
Centrifuge the culture to pellet the cells.
-
Reporter Strain Preparation:
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
Microplate Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
20 µL of conditioned medium.
-
20 µL of a serial dilution of the test compound (this compound).
-
160 µL of the diluted reporter strain suspension.
-
-
Include positive controls (conditioned medium without the test compound) and negative controls (AB medium instead of conditioned medium).
-
-
Incubation and Measurement:
-
Incubate the microplate at 30°C with shaking.
-
Measure bioluminescence at regular intervals (e.g., every hour for 8 hours) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bioluminescence for each concentration of the test compound compared to the positive control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of the signaling is inhibited).
-
Hypothetical Quantitative Data:
| Concentration of this compound (µM) | Average Bioluminescence (RLU) | % Inhibition |
| 0 (Positive Control) | 85,432 | 0 |
| 1 | 78,912 | 7.6 |
| 10 | 65,234 | 23.6 |
| 50 | 43,112 | 49.5 |
| 100 | 21,567 | 74.8 |
| 200 | 8,765 | 89.7 |
| Negative Control | 1,234 | - |
Application Note 2: Assessing the Impact on Biofilm Formation
Objective: To evaluate the effect of a test compound on the formation of bacterial biofilms, a key phenotype often regulated by quorum sensing.
Principle: Many bacteria form biofilms in a density-dependent manner, regulated by quorum sensing. A compound that interferes with quorum sensing may, therefore, inhibit or enhance biofilm formation. This protocol uses a crystal violet staining method to quantify biofilm biomass.
Protocol 2: Crystal Violet Biofilm Assay
-
Bacterial Culture Preparation:
-
Grow a bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1) overnight in a suitable medium (e.g., LB broth).
-
Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.
-
-
Microplate Assay Setup:
-
In a 96-well microplate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of a serial dilution of the test compound (this compound).
-
Include a positive control (bacteria without the compound) and a negative control (medium only).
-
-
Incubation:
-
Cover the plate and incubate statically at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the crystal violet solution and wash the wells three times with water.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a plate reader.
-
Hypothetical Quantitative Data:
| Concentration of this compound (µM) | Average Absorbance at 590 nm | % Biofilm Inhibition |
| 0 (Positive Control) | 1.25 | 0 |
| 10 | 1.10 | 12.0 |
| 50 | 0.85 | 32.0 |
| 100 | 0.55 | 56.0 |
| 200 | 0.30 | 76.0 |
| Negative Control | 0.05 | - |
Application Note 3: Transcriptomic Analysis of Cellular Response
Objective: To identify the global changes in gene expression in a bacterium upon exposure to a test compound, which can help elucidate the affected signaling pathways.
Principle: RNA sequencing (RNA-Seq) is a powerful tool to profile the entire transcriptome of an organism. By comparing the gene expression profiles of bacteria treated with the test compound to untreated controls, one can identify upregulated and downregulated genes. This can provide insights into the mechanism of action of the compound and whether it affects known signaling pathways.
Experimental Workflow:
Caption: Workflow for transcriptomic analysis of a test compound's effect.
Protocol 3: RNA Sequencing Analysis
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to mid-log phase.
-
Divide the culture into two groups: one treated with a sub-lethal concentration of the test compound (determined from previous toxicity assays) and an untreated control.
-
Incubate for a defined period (e.g., 2 hours).
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit following the manufacturer's instructions.
-
Treat the RNA with DNase to remove any contaminating DNA.
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the extracted RNA using a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare sequencing libraries from the rRNA-depleted RNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the bacterium.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes between the treated and control samples.
-
Perform pathway enrichment analysis (e.g., using KEGG or GO databases) to identify the biological pathways that are significantly affected by the test compound.
-
Illustrative Microbial Signaling Pathway: The Autoinducer-2 (AI-2) System
Conclusion
While the specific role of this compound in microbial signaling remains to be elucidated, the protocols and frameworks presented here provide a comprehensive guide for researchers to investigate the potential of this and other novel molecules to modulate bacterial communication. Such studies are crucial for the discovery of new antimicrobial strategies and for advancing our fundamental understanding of the chemical ecology of microorganisms.
References
Troubleshooting & Optimization
improving the yield of 2-hydroxypent-2-enoic acid chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydroxypent-2-enoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most promising methods for the synthesis of this compound are the Baylis-Hillman reaction and the Aldol condensation.
-
Baylis-Hillman Reaction: This reaction involves the coupling of an activated alkene (like an acrylate) with an aldehyde in the presence of a nucleophilic catalyst, such as a tertiary amine or phosphine. For this compound, this would typically involve the reaction of propanal with an acrylic acid derivative.[1][2][3]
-
Aldol Condensation: This method involves the reaction of an enolate ion with a carbonyl compound. To synthesize this compound, a crossed aldol condensation between propanal and glyoxylic acid could be employed, followed by dehydration.[4][5][6]
Q2: What are the typical catalysts used for the Baylis-Hillman reaction in this context?
A2: Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), as well as phosphines like trimethylphosphine, are commonly used as catalysts for the Baylis-Hillman reaction.[1][2][7] The choice of catalyst can significantly impact the reaction rate and yield.
Q3: What are the expected challenges and side reactions in the synthesis of this compound?
A3: Common challenges include slow reaction rates, especially for the Baylis-Hillman reaction, and the formation of byproducts.[1] Potential side reactions include:
-
Dimerization of the activated alkene.
-
Aldol self-condensation of the aldehyde. [6]
-
Formation of Michael addition products.
-
Dehydration of the desired product under harsh conditions.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and byproducts. Recrystallization or distillation under reduced pressure may also be applicable depending on the physical properties of the acid.[8]
Troubleshooting Guides
Baylis-Hillman Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Catalyst inefficiency or degradation. 2. Low reactivity of substrates. 3. Inappropriate solvent. 4. Insufficient reaction time. | 1. Use a fresh, high-purity catalyst. Consider screening different catalysts (e.g., DABCO, DBU, PMe₃). 2. Increase the concentration of the reactants. For less reactive aldehydes, consider using a more activated acrylic acid derivative. 3. The reaction can be sensitive to the solvent. Test a range of solvents such as DMF, THF, or aqueous media.[2] 4. Baylis-Hillman reactions can be slow; extend the reaction time and monitor progress by TLC or GC. |
| Formation of multiple byproducts | 1. Self-condensation of propanal. 2. Polymerization of the acrylate. 3. Side reactions involving the catalyst. | 1. Add the aldehyde slowly to the reaction mixture containing the acrylate and catalyst. 2. Use a radical inhibitor if polymerization is suspected. 3. Optimize the catalyst loading; excess catalyst can sometimes lead to side reactions. |
| Product decomposition | 1. High reaction temperature. 2. Acidic or basic workup conditions. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a mild workup procedure and avoid strong acids or bases that could promote dehydration or other degradation pathways. |
Aldol Condensation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired crossed-aldol product | 1. Self-condensation of propanal is favored. 2. Retro-aldol reaction. 3. Incorrect base or acid catalyst. | 1. Use a non-enolizable aldehyde partner if possible. In the case of glyoxylic acid, ensure slow addition of propanal to a solution of glyoxylic acid and the base. Use an excess of the non-enolizable partner.[6] 2. Keep the reaction temperature low to disfavor the retro-aldol reaction. 3. Screen different bases (e.g., NaOH, KOH, LDA) or acid catalysts to find the optimal conditions for the desired transformation. |
| Formation of dehydrated product (enal) | 1. High reaction temperature. 2. Strong basic or acidic conditions. | 1. Maintain a low reaction temperature throughout the addition and stirring. 2. Use a milder base or acid and carefully control the pH during the reaction and workup. |
| Difficulty in isolating the product | 1. Product is highly soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent. Consider acidification of the aqueous layer to protonate the carboxylic acid and increase its solubility in the organic phase. 2. Use brine to break up emulsions during the workup. |
Experimental Protocols
Hypothetical Protocol for Baylis-Hillman Synthesis of Ethyl 2-hydroxy-2-pentenoate
This is a generalized protocol based on known Baylis-Hillman reactions and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a stirred solution of ethyl acrylate (1.0 eq) and propanal (1.2 eq) in a suitable solvent (e.g., DMF, 2 M), add the catalyst (e.g., DABCO, 0.2 eq) at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to days to reach completion.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain ethyl 2-hydroxy-2-pentenoate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the desired this compound using standard procedures, for example, by treatment with lithium hydroxide in a mixture of THF and water, followed by acidic workup.
Visualizations
Caption: Workflow for the synthesis of this compound via the Baylis-Hillman reaction.
Caption: Troubleshooting logic for low yield in the Aldol condensation synthesis.
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Aldol Condensation Reaction [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1294112C - Method for the purification of a-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
overcoming poor chromatographic peak shape for 2-hydroxypent-2-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor chromatographic peak shape for 2-hydroxypent-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a tailing peak for this compound in my reversed-phase HPLC analysis?
A1: Peak tailing for this compound is a common issue in reversed-phase chromatography and is often caused by a few key factors.[1][2][3] One of the primary reasons is secondary interactions between the acidic analyte and the stationary phase.[3] Specifically, the carboxyl group of your acid can interact with residual silanol groups on the silica-based column packing material.[3][4] Another major cause is operating with a mobile phase pH that is close to the pKa of this compound, which leads to the compound existing in both ionized and un-ionized forms, resulting in peak distortion.[2][5]
Q2: What is the pKa of this compound, and why is it important for my HPLC method?
Q3: My peak for this compound is broad. What are the likely causes?
A3: Broad peaks can be due to several factors. One possibility is column overload, where too much sample has been injected, saturating the stationary phase.[4] You can test this by reducing the injection volume or the sample concentration.[4] Another common cause is extra-column band broadening, which can result from using tubing with a large internal diameter or excessive length between the injector, column, and detector.[1][4] A mismatch between the sample solvent and the mobile phase can also lead to peak broadening; it is always best to dissolve your sample in the mobile phase if possible.[2] Finally, a worn-out or contaminated column can lose its efficiency, leading to broader peaks.[1]
Q4: Can the choice of column affect the peak shape for this compound?
A4: Absolutely. For acidic compounds like this compound, using a modern, high-purity silica column that is well end-capped is highly recommended.[2] End-capping is a process that deactivates many of the residual silanol groups that can cause peak tailing.[3] Columns with hybrid silica technology or those specifically designed for use at low pH can also provide significantly improved peak shape for acidic analytes.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Issue 1: Peak Tailing
-
Primary Cause: Secondary interactions with the stationary phase or mixed ionization state of the analyte.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase.[1] Aim for a pH of 2.5 to 3.0 to ensure complete ion suppression of the carboxylic acid group. Use a buffer like phosphate or formate to maintain a stable pH.[8]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by enhancing the pH control at the column surface.[1]
-
Evaluate Your Column: If pH adjustment doesn't resolve the issue, your column may have high silanol activity.[4] Consider switching to a column with advanced end-capping or a different stationary phase chemistry.
-
Check for Metal Contamination: Trace metal contamination in the column or system can chelate with the hydroxyl and carboxyl groups, causing tailing.[4] Cleaning the system and using a column with low metal content can help.
-
Issue 2: Peak Fronting
-
Primary Cause: Often related to sample overload or a problem with the column bed.
-
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume to see if the peak shape improves.[4]
-
Check for Column Voids: A void or channel in the column packing can lead to peak fronting.[10] This can happen if the column has been dropped or subjected to extreme pressure changes. Reversing and flushing the column might sometimes help, but replacement is often necessary.
-
Ensure Proper Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.
-
Issue 3: Split Peaks
-
Primary Cause: Often an inlet problem or a mismatch between the sample solvent and mobile phase.
-
Troubleshooting Steps:
-
Check for a Blocked Frit: A partially blocked inlet frit on the column can distort the sample band, leading to a split peak.[11] Backflushing the column may resolve this.
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ensure your sample solvent is compatible with the mobile phase.
-
Co-eluting Impurity: It's also possible that what appears to be a split peak is actually two co-eluting compounds. Try altering the mobile phase composition or gradient to see if the peaks resolve.
-
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure the analyte is in its un-ionized form (ion suppression), minimizing secondary interactions.[6] |
| Buffer System | 10-50 mM Phosphate or Formate | To maintain a consistent and low pH throughout the analysis.[1] |
| Organic Modifier | Acetonitrile or Methanol | Standard reversed-phase solvents. Acetonitrile often provides sharper peaks. |
| Column Type | C18 or C8 with high-purity, end-capped silica | To reduce silanol interactions that cause peak tailing.[3][7] |
| Temperature | 25 - 40 °C | To improve efficiency and reduce mobile phase viscosity. |
Experimental Protocol: Optimized HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound.
-
Preparation of Mobile Phase:
-
Aqueous Component (Buffer): Prepare a 25 mM potassium phosphate buffer. To do this, dissolve the appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter the buffer through a 0.22 µm membrane filter.
-
Organic Component: Use HPLC-grade acetonitrile.
-
Mobile Phase Composition: Begin with an isocratic elution of 95% Aqueous Component and 5% Acetonitrile. The percentage of acetonitrile may need to be optimized based on the desired retention time.
-
-
Chromatographic System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: Approximately 210 nm, as alpha-hydroxy acids have low UV absorbance at higher wavelengths.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Optimization:
-
Inject the prepared sample.
-
If the peak shape is still not optimal, consider the troubleshooting steps outlined above.
-
If retention is too long or too short, adjust the percentage of acetonitrile in the mobile phase. Increasing acetonitrile will decrease retention time, while decreasing it will increase retention time.
-
Visualizations
Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.
Caption: The effect of mobile phase pH on the ionization state and peak shape of this compound.
References
- 1. bohrium.com [bohrium.com]
- 2. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 3. silicycle.com [silicycle.com]
- 4. sielc.com [sielc.com]
- 5. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]
- 11. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low recovery of 2-hydroxypent-2-enoic acid from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-hydroxypent-2-enoic acid from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. These include suboptimal sample collection and storage, inefficient extraction from the sample matrix, degradation of the analyte during sample preparation, and matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Q2: How does the choice of extraction solvent affect recovery?
The polarity of the extraction solvent is critical. This compound is a relatively polar molecule due to its carboxylic acid and hydroxyl groups. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used for the extraction of short-chain fatty acids (SCFAs). However, the optimal solvent may vary depending on the sample matrix. It is crucial to perform a solvent selection study to determine the best choice for your specific application.
Q3: What is the importance of pH control during extraction?
The pH of the sample must be acidic (typically below the pKa of the carboxylic acid group) to ensure that this compound is in its protonated, less polar form. This increases its solubility in organic extraction solvents. Acidifying the sample with a strong acid like hydrochloric acid (HCl) prior to liquid-liquid extraction is a critical step.
Q4: Can this compound degrade during sample preparation?
Yes, the stability of this compound can be a concern. The double bond and hydroxyl group make it susceptible to oxidation and other degradation pathways, especially at elevated temperatures or in the presence of certain reactive species in the matrix. It is advisable to keep samples on ice during processing and to minimize the time between extraction and analysis.
Q5: What are matrix effects and how can they be minimized?
Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[1] To minimize matrix effects, one can dilute the sample, use a more efficient sample cleanup method like solid-phase extraction (SPE), or employ an isotopically labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
Troubleshooting Guides
Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the aqueous phase | Ensure the pH of the sample is adjusted to < 3 with a strong acid (e.g., HCl) before extraction. | Increased partitioning of the protonated this compound into the organic solvent. |
| Suboptimal extraction solvent | Test different organic solvents of varying polarities (e.g., ethyl acetate, diethyl ether, MTBE). | Improved extraction efficiency and higher recovery of the analyte. |
| Insufficient mixing of phases | Increase vortexing time or use a mechanical shaker to ensure thorough mixing of the aqueous and organic phases. | Enhanced analyte transfer from the aqueous to the organic phase. |
| Emulsion formation | Add a small amount of saturated sodium chloride (brine) to the sample to break the emulsion.[2] | Clear separation of the aqueous and organic layers, allowing for complete collection of the organic phase. |
| Analyte degradation | Keep samples on ice throughout the extraction process and minimize exposure to light and air. | Reduced degradation of this compound, leading to higher recovery. |
Issue 2: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Analyte is not sufficiently volatile | Derivatize the sample to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers.[3][4] | Sharper, more symmetrical peaks and increased signal intensity. |
| Incomplete derivatization | Optimize the derivatization reaction conditions (reagent, temperature, and time). Common derivatizing agents for hydroxyl and carboxyl groups include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[3] | Complete conversion of the analyte to its derivatized form, resulting in a single, sharp chromatographic peak. |
| Active sites in the GC inlet or column | Use a deactivated inlet liner and a column specifically designed for the analysis of acidic compounds. | Reduced peak tailing and improved peak shape. |
| Matrix interference | Perform a more thorough sample cleanup using solid-phase extraction (SPE) prior to derivatization and GC-MS analysis. | Cleaner chromatograms with less background noise and improved signal-to-noise ratio. |
Issue 3: Inconsistent Results in LC-MS/MS Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix effects (ion suppression or enhancement) | Incorporate a stable isotope-labeled internal standard for this compound. If unavailable, use a structural analog with similar chromatographic behavior.[1] | More accurate and precise quantification by compensating for variations in ionization efficiency. |
| Suboptimal mobile phase composition | Optimize the mobile phase pH and organic solvent gradient to improve chromatographic separation from interfering matrix components. | Better resolution of the analyte peak from co-eluting matrix components, reducing matrix effects. |
| Poor retention on a reversed-phase column | For highly polar analytes, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column. | Improved retention and peak shape for polar compounds. |
| Analyte instability in the autosampler | Ensure the autosampler is temperature-controlled (typically at 4°C) to prevent degradation of the analyte while waiting for injection. | Improved reproducibility of results over a long analytical run. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution.
-
Acidification: Add 10 µL of 6 M HCl to acidify the sample to a pH below 3.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
-
Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Reaction: To the dried extract from the LLE protocol, add 50 µL of the BSTFA/TMCS reagent and 50 µL of pyridine.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.[5]
-
Analysis: Cool to room temperature and inject an aliquot into the GC-MS system.
Visualizations
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
strategies to improve the stability of 2-hydroxypent-2-enoic acid for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the long-term storage stability of 2-hydroxypent-2-enoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of the sample | Oxidation of the α,β-unsaturated system. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Add a suitable antioxidant (e.g., BHT, α-tocopherol) at a low concentration (e.g., 0.01-0.1% w/w). Store at reduced temperatures (-20°C or lower) and protect from light. |
| Change in physical state (e.g., formation of a viscous liquid or solid) | Polymerization of the unsaturated acid. | Store at low temperatures (-20°C or below) to minimize thermal initiation of polymerization. Use a polymerization inhibitor if compatible with downstream applications. Ensure the storage container is free of contaminants that could act as initiators. |
| Decrease in pH of the sample solution over time | Hydrolytic degradation or formation of acidic byproducts. | Store in an anhydrous state if possible. If in solution, use a buffered system to maintain a stable pH. The optimal pH should be determined empirically but is generally recommended to be in the acidic to neutral range for α,β-unsaturated acids to minimize base-catalyzed degradation. |
| Loss of potency or unexpected analytical results (e.g., new peaks in HPLC/GC) | General degradation of the compound. | Review all storage conditions. Perform a forced degradation study to identify potential degradation products and pathways. Re-evaluate the chosen storage temperature, atmosphere, and use of stabilizers. Ensure the purity of the initial material. |
| Precipitate formation in a stored solution | Poor solubility at lower storage temperatures or formation of insoluble degradation products. | Before cooling, ensure the compound is fully dissolved at a concentration below its saturation point at the intended storage temperature. If a precipitate forms upon cooling, it may be necessary to warm the sample to room temperature and vortex before use. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways due to its chemical structure, which includes an α,β-unsaturated carboxylic acid and a hydroxyl group:
-
Oxidation: The double bond is prone to oxidation, which can be initiated by light, heat, or the presence of oxygen and trace metal ions. This can lead to the formation of epoxides, aldehydes, ketones, or cleavage of the carbon-carbon double bond.
-
Polymerization: The activated double bond can undergo free-radical or anionic polymerization, leading to the formation of oligomers and polymers. This process is often accelerated by heat, light, and the presence of initiators.
-
Decarboxylation: While less common for simple α,β-unsaturated acids under mild conditions, decarboxylation (loss of CO2) can be promoted by heat.[1][2]
Q2: What is the recommended temperature for long-term storage?
A2: For long-term stability, it is recommended to store this compound at low temperatures. Storage at -20°C is a good starting point. For extended periods (months to years), storage at -80°C is preferable to significantly reduce the rates of all potential degradation reactions. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q3: Should I store this compound as a solid or in solution?
A3: Storing the compound as a dry solid is generally preferred as it minimizes the potential for hydrolysis and other solvent-mediated degradation pathways. If storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures.
Q4: What type of storage container is best?
A4: Use amber glass vials with Teflon-lined caps.[3] The amber glass protects the compound from light, which can catalyze degradation.[3] The Teflon liner provides an inert seal, preventing reaction with the cap material and minimizing moisture and air ingress.
Q5: Is an inert atmosphere necessary for storage?
A5: Yes, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This displaces oxygen, thereby minimizing oxidative degradation. After dispensing from the container, it is good practice to flush the headspace with an inert gas before re-sealing.
Q6: Can I use antioxidants to improve stability? What kind and at what concentration?
A6: Yes, the addition of a radical scavenging antioxidant can inhibit polymerization and oxidation. Commonly used antioxidants for unsaturated compounds include:
-
Butylated hydroxytoluene (BHT)
-
α-Tocopherol (Vitamin E)
A typical starting concentration for these antioxidants is in the range of 0.01% to 0.1% (w/w) . The optimal antioxidant and its concentration should be determined experimentally for your specific application to ensure it does not interfere with downstream processes.
| Antioxidant | Typical Concentration Range | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Free radical scavenger, inhibits lipid peroxidation. |
| α-Tocopherol (Vitamin E) | 0.01 - 0.1% (w/w) | Chain-breaking antioxidant, donates a hydrogen atom to peroxyl radicals. |
| Propyl Gallate (PG) | 0.01 - 0.1% (w/w) | Oxygen scavenger and free radical scavenger. |
| Ascorbic Acid (Vitamin C) | Varies, often used in aqueous systems | Water-soluble antioxidant, can reduce other oxidized species. |
Note: The optimal concentration may vary depending on the specific storage conditions and desired shelf-life.
Q7: How does pH affect the stability of this compound in aqueous solutions?
A7: The stability of α,β-unsaturated carboxylic acids in aqueous solution is pH-dependent. Both strongly acidic and basic conditions can promote degradation.[4]
-
Acidic conditions: Can catalyze isomerization or other acid-catalyzed reactions.
-
Basic conditions: Can increase the rate of nucleophilic attack at the β-carbon and potentially promote other base-catalyzed degradation pathways. For aqueous solutions, it is advisable to use a buffer system to maintain a stable pH, likely in the slightly acidic to neutral range (pH 4-7). The optimal pH should be determined through stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of this compound.[5][6]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Photostability chamber
-
Oven
-
Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, NMR)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Keep at room temperature for 2 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acid and base-stressed samples if necessary. Analyze all samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to quantify the remaining parent compound and identify degradation products.
Protocol 2: Preparation of Stabilized this compound for Storage
Objective: To prepare a stock of this compound with an added antioxidant for enhanced long-term stability.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Anhydrous solvent (if preparing a solution, e.g., acetonitrile or ethyl acetate)
-
Amber glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
Procedure for Solid Storage:
-
Weigh the desired amount of this compound into a tared amber glass vial.
-
Calculate the amount of BHT required to achieve a concentration of 0.05% (w/w).
-
Add the calculated amount of BHT to the vial.
-
Gently mix the solid powders.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately and tightly seal the vial with the Teflon-lined cap.
-
Label the vial clearly with the compound name, date, and "contains 0.05% BHT".
-
Store at -20°C or below, protected from light.
Procedure for Solution Storage:
-
Prepare a stock solution of BHT in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Dissolve the desired amount of this compound in the anhydrous solvent in an amber glass vial.
-
Add the appropriate volume of the BHT stock solution to achieve a final BHT concentration of 0.05% (w/v).
-
Flush the headspace of the vial with argon or nitrogen.
-
Seal the vial tightly.
-
Label appropriately and store at -20°C or below.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for the long-term storage of this compound.
References
- 1. organic chemistry - Decarboxylation mechanism and stability of α,β-unsaturated and α-hydroxy acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. csuohio.edu [csuohio.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Method Development for Separating Isomers of 2-hydroxypent-2-enoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of 2-hydroxypent-2-enoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What types of isomers are relevant for this compound?
A1: this compound possesses a carbon-carbon double bond between the second and third carbon atoms. This structural feature gives rise to geometric isomers, designated as (E) and (Z) isomers (also known as cis/trans isomers), which differ in the spatial arrangement of substituents around the double bond. While the C2 carbon is part of a double bond and not a traditional chiral center, related hydroxy acids often require chiral separations, and the methods discussed here are applicable to both geometric and enantiomeric separations.
Q2: What is the most common analytical technique for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for separating isomers of hydroxy acids.[1][2] Reversed-phase HPLC is particularly well-suited for separating geometric isomers, while specialized Chiral Stationary Phases (CSPs) are necessary for resolving enantiomers.[1][3] Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to increase the volatility and thermal stability of the acidic analytes.[4][5]
Q3: How do I select the appropriate HPLC column?
A3: The choice of column is critical and depends on the separation goal:
-
For Geometric (E/Z) Isomers: A high-resolution reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is often the first choice. Columns that offer shape selectivity, like those with cholesterol-bonded phases, can be particularly effective for separating geometric isomers.[6]
-
For Enantiomers: A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD or Chiralcel® OD) and macrocyclic glycopeptide phases are widely used and effective for a broad range of chiral compounds, including hydroxy acids.[1][3]
Q4: What are the key considerations for mobile phase selection in HPLC?
A4: Mobile phase optimization is crucial for achieving good resolution.
-
pH Control: The pH of the mobile phase must be carefully controlled, as this compound is a carboxylic acid. Using a buffer to maintain a pH at least 1-2 units away from the analyte's pKa can prevent peak tailing and ensure reproducible retention times. Common buffers include phosphate, acetate, or formate, especially for LC-MS compatibility.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase control the retention and can influence selectivity between isomers.
-
Additives: For chiral separations, mobile phase additives may be required. In some cases, a chiral selector can be added directly to the mobile phase, though using a CSP is more common.[3]
Q5: Is derivatization necessary for the analysis?
A5: Derivatization is generally not required for HPLC analysis. However, for Gas Chromatography (GC), it is essential.[4] Carboxylic acids and hydroxyl groups are polar and can interact undesirably with the GC column, leading to poor peak shape. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents are commonly used to convert the acid to a more volatile and less polar derivative, making it suitable for GC analysis.[4][5][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during method development.
Problem: I am seeing poor resolution between the (E) and (Z) isomers on my C18 column.
-
Answer:
-
Optimize Mobile Phase: Adjust the ratio of your organic modifier (acetonitrile or methanol) to the aqueous buffer. Sometimes, switching from one organic solvent to another can dramatically alter selectivity.
-
Adjust Temperature: Lowering the column temperature can sometimes increase the resolution between isomers, although it will also increase retention times and backpressure.[8]
-
Change Column Chemistry: If mobile phase optimization is insufficient, try a different stationary phase. A phenyl-type column may offer different selectivity due to π-π interactions. A column designed for shape selectivity is also a strong candidate.[6][9]
-
Reduce Flow Rate: Decreasing the flow rate can improve separation efficiency, leading to better resolution, as per the Van Deemter equation.
-
Problem: My chiral column is not separating the enantiomers.
-
Answer:
-
Confirm Column Suitability: Verify that the chosen Chiral Stationary Phase (CSP) is appropriate for separating acidic compounds. Polysaccharide-based columns are a good starting point.[3]
-
Switch Elution Mode: Chiral columns can often be used in normal-phase, polar-organic, or reversed-phase modes. The selectivity can be completely different in each mode. If you are using reversed-phase (e.g., water/acetonitrile), try normal-phase (e.g., hexane/isopropanol).[1][3]
-
Check for Necessary Interactions: Chiral recognition requires at least three points of interaction between the analyte and the CSP.[3] Ensure your mobile phase does not disrupt these interactions (e.g., by being too polar in a normal-phase separation).
-
Consider Derivatization: While less common for HPLC, derivatizing the analyte can sometimes enhance chiral recognition by introducing groups that interact more strongly with the CSP.
-
Problem: The analyte peak is tailing or showing poor shape.
-
Answer:
-
Check Mobile Phase pH: For an acidic compound, a mobile phase pH that is too high can lead to interactions with residual silanols on the silica support of the column, causing peak tailing. Ensure your mobile phase is buffered to a pH below the analyte's pKa (typically around pH 2.5-3.5 for carboxylic acids).
-
Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[8]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[8]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Problem: My retention times are drifting or are not reproducible.
-
Answer:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before injection, especially when using gradients or after changing mobile phases. Allow at least 10-20 column volumes to pass through.[8]
-
Check for Leaks: Inspect all fittings in the HPLC system for any signs of leaks, which can cause pressure fluctuations and lead to shifting retention times.[10]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed to prevent air bubbles from entering the pump.[8]
-
Stable Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[8]
-
Experimental Protocols & Data
Protocol 1: HPLC Method for Separation of Geometric (E/Z) Isomers
This protocol provides a starting point for separating the E/Z isomers of this compound.
-
HPLC System: Standard HPLC with UV detector.
-
Column: High-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile.
Data Presentation
Table 1: Example HPLC Data for E/Z Isomer Separation
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (Z)-isomer | 12.5 | 48.2 | - |
| (E)-isomer | 13.8 | 51.8 | 2.1 |
Table 2: General Guide for Chiral Stationary Phase (CSP) Selection for Hydroxy Acids
| CSP Type | Common Trade Names | Typical Mobile Phases | Strengths |
| Polysaccharide (Cellulose/Amylose) | Chiralcel® OD/OJ, Chiralpak® AD/AS | Normal Phase: Hexane/IPAReversed Phase: Water/ACN | Broad applicability, robust.[1][3] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC™ V, T | Polar Ionic, Polar Organic, Reversed Phase | Excellent for compounds with amine and acid groups. |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, α-Burke 2 | Normal Phase: Hexane/IPA/DCM | Effective for derivatized and underivatized analytes with π-acid/base groups.[3] |
Visualizations
Method Development Workflow
The following diagram outlines a logical workflow for developing a robust method for isomer separation.
Caption: A typical workflow for HPLC method development for isomer separation.
Troubleshooting Decision Tree
This decision tree provides a systematic approach to diagnosing and solving poor peak resolution in an HPLC analysis.
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. segura-lab.recherche.usherbrooke.ca [segura-lab.recherche.usherbrooke.ca]
- 5. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. interchim.fr [interchim.fr]
- 10. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of 2-Hydroxypent-2-enoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the LC-MS/MS analysis of 2-hydroxypent-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: What causes matrix effects, especially for a small polar molecule like this compound?
A2: Matrix effects are caused by competition between the analyte and matrix components for ionization in the mass spectrometer's ion source.[3] For polar analytes like this compound, which typically have lower retention on reversed-phase columns, the primary sources of interference in biological matrices (e.g., plasma, urine) are often other polar endogenous compounds and salts.[4] A major class of interfering compounds in plasma and serum are phospholipids, which can co-extract with analytes and suppress the ionization signal.[3]
Q3: What are the common signs that my analysis is suffering from matrix effects?
A3: Common indicators of matrix effects include:
-
Poor reproducibility and accuracy across different sample lots.
-
Inconsistent internal standard area counts.
-
Non-linear calibration curves.
-
Drifting analyte response during a sample batch analysis.
-
Significant differences in results when analyzing the same sample at different dilutions.[5]
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: Minimizing matrix effects involves reducing the interfering components that reach the ion source. This is typically achieved through more effective sample preparation, optimizing chromatographic separation, or sample dilution.[1][5][6] Compensating for matrix effects involves using techniques to correct for the signal alteration without necessarily removing the interference. The most common compensation method is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5][7]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression and low signal intensity for this compound.
| Possible Cause | Suggested Solution |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma/serum samples.[3] Implement a sample preparation technique specifically designed to remove them, such as HybridSPE®-Phospholipid technology or specific Solid-Phase Extraction (SPE) elution conditions.[8] |
| Poor Chromatographic Resolution | The analyte may be co-eluting with other matrix components. Optimize the LC method by adjusting the gradient to better separate the analyte from the matrix background.[9] Consider using a different column chemistry (e.g., HILIC for polar compounds). |
| High Matrix Concentration | The concentration of matrix components in the injected sample is too high. Dilute the final extract before injection.[1][5] This is a simple and effective strategy, provided the analyte concentration remains above the limit of quantitation. |
Issue 2: My results are not reproducible between different batches of biological matrix.
| Possible Cause | Suggested Solution |
| Variable Matrix Composition | Different lots of plasma or other biological fluids can have varying compositions, leading to different degrees of matrix effects. |
| Inadequate Internal Standard | A structural analog internal standard may not perfectly track the analyte's behavior in the presence of varying matrix effects. The best way to compensate is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[7][10] A ¹³C-labeled IS is often preferred over a deuterium-labeled (²H) one to avoid potential chromatographic separation from the native analyte (isotope effect).[5] |
| Inconsistent Sample Preparation | Variability in the sample cleanup process can lead to inconsistent removal of matrix components. Ensure the sample preparation protocol is robust and consistently applied. Automation can help improve reproducibility.[11] |
Issue 3: My Stable Isotope-Labeled Internal Standard (SIL-IS) is not adequately compensating for the matrix effect.
| Possible Cause | Suggested Solution |
| Chromatographic Separation of IS and Analyte | This can occur with deuterium-labeled standards due to the "isotope effect," causing a slight retention time shift.[7] If the analyte and SIL-IS elute at different times, they may experience different zones of ion suppression.[7] The solution is to either improve chromatography to ensure co-elution or, preferably, use a ¹³C or ¹⁵N labeled internal standard, which are less prone to this effect.[5] |
| Extreme Ion Suppression | Even a SIL-IS cannot compensate for a complete loss of signal. If ion suppression is greater than 80-90%, the signal may drop below the detection limit. In this case, the focus must shift from compensation to minimization of the matrix effect through improved sample cleanup or chromatography.[12] |
Visual Workflows and Decision Guides
Caption: Figure 1. General workflow for identifying and resolving matrix effects.
Caption: Figure 2. Decision tree for selecting a matrix effect mitigation strategy.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This method quantifies the absolute matrix effect by comparing the analyte response in a blank matrix extract to the response in a neat solvent.[13][14]
Materials:
-
Blank biological matrix (e.g., plasma) free of the analyte.
-
This compound certified reference standard.
-
LC-MS grade solvents (matching the final mobile phase composition).
-
All necessary sample preparation reagents and equipment.
Procedure:
-
Prepare Set A (Analyte in Neat Solvent):
-
Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-level of the calibration curve).
-
-
Prepare Set B (Analyte in Post-Extraction Spiked Matrix):
-
Process at least 6 different lots of blank biological matrix through the entire sample preparation procedure (extraction, evaporation, etc.).
-
Reconstitute the final dried extracts with the standard solution from Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples via LC-MS/MS.
-
Record the peak area for this compound for all samples.
-
-
Calculation:
-
The Matrix Factor (MF) is calculated as:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
The % Matrix Effect is calculated as:
-
% ME = (MF - 1) * 100%
-
-
Interpretation of Results:
-
MF = 1 (%ME = 0%): No matrix effect.
-
MF < 1 (%ME < 0%): Ion suppression.
-
MF > 1 (%ME > 0%): Ion enhancement.
-
An acceptable range is typically considered to be 0.85 to 1.15 (or 85% to 115% response).
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol describes a general reversed-phase SPE procedure optimized to reduce phospholipid-based matrix effects.[8]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent).
-
SPE vacuum manifold.
-
LC-MS grade methanol, acetonitrile, water, and appropriate buffers/acids (e.g., formic acid).
Procedure:
-
Sample Pre-treatment:
-
Precipitate proteins from the plasma sample by adding 3 volumes of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube. Dilute with water containing 0.1% formic acid to reduce the organic solvent concentration to <5%.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
-
Elution (Analyte Recovery & Phospholipid Retention):
-
Crucial Step: Elute the analyte using 100% acetonitrile . Research has shown that using 100% acetonitrile with silica-based C18 cartridges can effectively elute many analytes while retaining the majority of phospholipids on the sorbent.[8] In contrast, high percentages of methanol in the elution solvent tend to elute phospholipids.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Typical Analyte Recovery | Matrix Effect Reduction | Pros | Cons |
| Protein Precipitation (PPT) | >90% | Low | Fast, simple, inexpensive.[12] | Yields the "dirtiest" extract; high potential for matrix effects, especially from phospholipids.[12][14] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate-High | Provides a cleaner extract than PPT.[14] Can be selective based on pH and solvent choice.[12] | Can be labor-intensive, may form emulsions, uses larger solvent volumes.[11] |
| Solid-Phase Extraction (SPE) | 80-100% | High | Provides the cleanest extracts by targeting analyte or interferences specifically.[11][12] Highly automatable. | More complex method development, higher cost per sample.[11] |
| Phospholipid Depletion Plates | >90% | Very High (for PLs) | Specifically targets and removes phospholipids, a major source of matrix effects. | Higher cost, may not remove other non-phospholipid interferences. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. waters.com [waters.com]
- 8. Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (2010) | Mathieu Lahaie | 47 Citations [scispace.com]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
Comparative Bioactivity of 2-Hydroxypent-2-enoic Acid and Its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount for targeted therapeutic design. This guide provides a comparative analysis of the bioactivity of 2-hydroxypent-2-enoic acid and its structural analogs, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Introduction to this compound and its Analogs
This compound is a short-chain alpha-hydroxy unsaturated carboxylic acid. Its structure, featuring a hydroxyl group and a carbon-carbon double bond in close proximity to the carboxylic acid moiety, suggests the potential for diverse biological activities. Structural analogs of interest include molecules with variations in chain length, the position of the hydroxyl group, and the location and stereochemistry of the double bond. These modifications can significantly influence the compound's physicochemical properties and its interactions with biological targets.
While specific experimental data for this compound is limited in publicly available literature, we can draw comparative insights from studies on related short-chain fatty acids (SCFAs), unsaturated hydroxy fatty acids, and α,β-unsaturated carbonyl compounds.
Comparative Bioactivity Data
Table 1: Comparative Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Bioactivity Metric (IC50) | Reference |
| Butyrate (a SCFA) | DLD-1 (colorectal) | ~5 mM | [1] |
| Propionate (a SCFA) | DLD-1 (colorectal) | > 50 mM | [1] |
| Valerate (a SCFA) | MDA-MB-231 (breast) | ~10 mM (at 96h) | [2] |
| 6-(S)-Hydroxypalmitic acid | A549 (lung) | 35 µM | [3] |
| 6-(S)-Hydroxypalmitic acid | SF268 (CNS) | 63 µM | [3] |
| Cinnamic acid derivative (5a) | HCT-116 (colon) | 1.89 µM | [4] |
Table 2: Comparative Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Assay | Bioactivity Metric (IC50/Inhibition) | Reference |
| Butyrate | LPS-induced TNF-α production in macrophages | Significant inhibition | [5] |
| Propionate | LPS-induced CINC-2 production in neutrophils | Significant reduction | [5] |
| (3R,4E,6E)-3-Hydroxy-4,6-octadecadienoic acid | LPS-induced NO release in RAW264.7 cells | IC50 = 13.5 µM | [6] |
Table 3: Comparative Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Bioactivity Metric (MIC/EC50) | Reference |
| Coumarin-3-carboxylic acid | Acidovorax citrulli | EC50 = 26.64 - 40.73 µg/mL | [7] |
| Linoleic acid | Staphylococcus aureus | Sub-MIC biofilm inhibition | [8] |
| 2-Ethyl-hexen-2-al | Bacteria, yeast, fungi | High germicidal activity | [9] |
Structure-Activity Relationships
The biological activity of α,β-unsaturated carboxylic acids and their hydroxy derivatives is intrinsically linked to their chemical structure. Key structural features influencing bioactivity include:
-
Chain Length: For short-chain fatty acids, chain length influences the potency of anticancer and anti-inflammatory effects, with butyrate (C4) often showing greater activity than propionate (C3) or acetate (C2).[1][5]
-
Presence and Position of a Hydroxyl Group: The introduction of a hydroxyl group can significantly impact a molecule's polarity and its ability to form hydrogen bonds with biological targets.
-
Presence and Position of a Double Bond: The α,β-unsaturation in the carbonyl system creates an electrophilic center, making the compound a potential Michael acceptor. This reactivity is often implicated in the biological effects of such molecules.
-
Stereochemistry: The stereochemistry of both the hydroxyl group and the double bond (cis/trans) can dramatically alter the biological activity by affecting how the molecule fits into the active site of an enzyme or receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for assessing the key bioactivities discussed.
Anticancer Activity: Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., DLD-1, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.[1]
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a purple azo dye.
-
Absorbance Measurement: Measure the absorbance of the colored product at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control. The IC50 value can then be calculated.[6]
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are likely mediated through the modulation of specific cellular signaling pathways.
Anti-inflammatory Signaling
Short-chain fatty acids are known to exert their anti-inflammatory effects through two primary mechanisms:
-
G-protein-coupled receptor (GPCR) activation: SCFAs can activate GPR41 and GPR43, which are expressed on immune cells. This activation can lead to the suppression of inflammatory responses.[5][12]
-
Histone deacetylase (HDAC) inhibition: Butyrate, in particular, is a potent HDAC inhibitor. By inhibiting HDACs, it can increase the acetylation of histones, leading to changes in gene expression that result in the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines like IL-10.[5][12]
Caption: Anti-inflammatory signaling of SCFAs.
Anticancer Signaling
The anticancer effects of related compounds often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
-
HDAC Inhibition: As in inflammation, HDAC inhibition by compounds like butyrate can lead to the hyperacetylation of histones, which can reactivate tumor suppressor genes and induce apoptosis in cancer cells.[13][14]
-
Induction of Apoptosis: SCFAs and other hydroxy fatty acids have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.[2]
Caption: Anticancer signaling pathway.
Antimicrobial Mechanism
The antimicrobial activity of unsaturated fatty acids is often attributed to their ability to disrupt the bacterial cell membrane.
-
Membrane Disruption: The lipophilic nature of the fatty acid chain allows it to insert into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[15] The presence of a double bond can influence the fluidity and integrity of the membrane.
Caption: Antimicrobial mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently scarce, the analysis of its structural analogs provides a valuable framework for predicting its potential therapeutic properties. The presence of the α-hydroxy and α,β-unsaturated carboxylic acid motifs suggests that it may exhibit anticancer, anti-inflammatory, and antimicrobial activities.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound and a systematic library of its analogs. Such studies, employing the standardized protocols outlined in this guide, will be crucial for elucidating precise structure-activity relationships and for determining the therapeutic potential of this class of compounds. The exploration of their effects on key signaling pathways will further enhance our understanding of their mechanisms of action and facilitate the development of novel, targeted therapies.
References
- 1. Antiproliferative Effects of Short-chain Fatty Acids on Human Colorectal Cancer Cells via Gene Expression Inhibition | Anticancer Research [ar.iiarjournals.org]
- 2. Potential antitumor effects of short-chain fatty acids in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity [mdpi.com]
- 4. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unsaturated Fatty Acids Complex Regulates Inflammatory Cytokine Production through the Hyaluronic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 14. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
A Comparative Analysis of the Metabolic Effects of 2-Hydroxypent-2-Enoic Acid and Key Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic effects of 2-hydroxypent-2-enoic acid against the well-researched short-chain fatty acids (SCFAs) acetate, propionate, and butyrate. It is important to note a significant disparity in the available scientific literature. While acetate, propionate, and butyrate have been extensively studied for their roles in host metabolism, there is a notable lack of research on the specific metabolic effects of this compound. This document summarizes the existing knowledge on the established SCFAs to provide a benchmark for potential future investigations into novel fatty acids.
Overview of Short-Chain Fatty Acids in Metabolism
Short-chain fatty acids are saturated fatty acids with fewer than six carbon atoms. The most abundant of these in the human gut are acetate (C2), propionate (C3), and butyrate (C4), which are produced by microbial fermentation of dietary fiber.[1] These molecules act as crucial signaling molecules and energy sources, influencing a wide range of metabolic processes including glucose homeostasis, lipid metabolism, and inflammatory responses.[2]
Comparative Analysis of Metabolic Effects
The following tables summarize the known quantitative and qualitative metabolic effects of acetate, propionate, and butyrate. Due to the absence of available data, this compound is not included in these comparative tables. A brief profile of this compound based on available chemical data is provided separately.
Profile: this compound
-
Chemical Formula: C₅H₈O₃[1]
-
Metabolic Effects: Currently, there is no significant body of research detailing the metabolic effects of this compound in the context of host energy metabolism, insulin sensitivity, or lipid regulation.
-
Known Biological Activity of Isomers: A related isomer, 2-hydroxypent-4-enoic acid, has been noted for its antimicrobial and antiproliferative properties against certain cancer cell lines.[3] However, these findings are not directly translatable to metabolic regulation.
Table 1: Effects on Glucose Homeostasis and Insulin Sensitivity
| Fatty Acid | Primary Mechanism(s) | Key Experimental Findings | References |
| Acetate | - Stimulates GLP-1 and PYY secretion via GPR43.[3] - Can cross the blood-brain barrier to influence appetite.[1] | - Improves insulin sensitivity and glucose tolerance.[3] - May increase energy expenditure and fat oxidation.[4] | [1][3][4] |
| Propionate | - Substrate for hepatic gluconeogenesis.[3] - Stimulates GLP-1 and PYY secretion via FFAR3.[5] - May improve β-cell function. | - Improves insulin resistance in overweight adults. - Enhances satiety and reduces energy intake.[5] | [3][5] |
| Butyrate | - Inhibits histone deacetylases (HDACs), influencing gene expression. - Primary energy source for colonocytes.[1] - Anti-inflammatory effects via NF-κB inhibition. | - Improves insulin sensitivity. - Positive effects in animal models of type 2 diabetes. - Reduces fasting insulin concentrations.[2] | [1][2] |
Table 2: Effects on Lipid Metabolism
| Fatty Acid | Primary Mechanism(s) | Key Experimental Findings | References |
| Acetate | - Serves as a substrate for lipid and cholesterol synthesis in the liver.[3] | - Reduces whole-body lipolysis.[4] | [3][4] |
| Propionate | - Inhibits fatty acid and cholesterol synthesis in the liver.[3] | - Reduces blood cholesterol concentrations.[3] | [3] |
| Butyrate | - Inhibits hepatic cholesterol synthesis.[3] - Promotes fat oxidation through AMPK activation and increased PPARα expression. | - Reduces circulatory lipid levels.[3] | [3] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of SCFAs are primarily mediated through two main routes: activation of G-protein coupled receptors (GPCRs) on the cell surface and intracellularly through the inhibition of histone deacetylases (HDACs) after being transported into the cell.
Figure 1. General signaling pathways of short-chain fatty acids (SCFAs).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols derived from studies on the metabolic effects of SCFAs.
Protocol 1: In Vitro Skeletal Muscle Cell Culture Model
This protocol is designed to assess the direct effects of SCFAs on inflammation and metabolism in a cell line mimicking an obese skeletal muscle microenvironment.
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes.
-
Obese Microenvironment Simulation: Treat mature myotubes with a combination of lipopolysaccharide (LPS) and palmitate to induce an inflammatory and insulin-resistant state.
-
SCFA Treatment: Expose the treated myotubes to various concentrations of acetate, propionate, or butyrate (e.g., 0.5 mM and 2.5 mM) for a specified period (e.g., 24 hours).
-
Inflammatory Marker Analysis: Measure the secretion of inflammatory cytokines (e.g., IL-6, MCP-1, RANTES) in the cell culture supernatant using ELISA.
-
Signaling Pathway Analysis: Assess the activation of key inflammatory signaling proteins (e.g., NF-κB, STAT3) in cell lysates via Western Blotting by measuring the ratio of phosphorylated to total protein.
-
Metabolic Analysis: Conduct glucose uptake assays using a fluorescent glucose analog (e.g., 2-NBDG) with and without insulin stimulation to determine insulin sensitivity.
This protocol is a generalized representation based on methodologies described in studies such as the one conducted by G. López-López et al.
Figure 2. Workflow for an in vitro study of SCFA effects on muscle cells.
Conclusion
The short-chain fatty acids acetate, propionate, and butyrate are potent metabolic regulators with well-documented effects on glucose homeostasis, lipid metabolism, and inflammation. Their mechanisms of action, involving both cell surface receptors and epigenetic modifications, are areas of active and fruitful research.
In stark contrast, this compound remains a largely uncharacterized molecule from a metabolic standpoint. While its chemical structure is known, its biological functions, particularly in relation to the metabolic pathways influenced by canonical SCFAs, are yet to be determined. The established, beneficial effects of acetate, propionate, and butyrate provide a clear framework and a set of established experimental protocols that could guide future research into the potential metabolic roles of this compound and other novel fatty acid derivatives. Further investigation is required to ascertain if it shares any of the metabolic properties of classic SCFAs or possesses unique biological activities.
References
- 1. This compound | C5H8O3 | CID 20977155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-hydroxypent-3-enoic acid (C5H8O3) [pubchemlite.lcsb.uni.lu]
- 3. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]
- 4. (R)-2-Hydroxypent-4-enoic acid | C5H8O3 | CID 12192434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-2-hydroxypent-2-enoic acid | C5H8O3 | CID 17787041 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Confirmation of 2-hydroxypent-2-enoic Acid in Biological Samples
For Immediate Release
This publication provides a comprehensive comparison of analytical methodologies for the definitive identification and quantification of 2-hydroxypent-2-enoic acid in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics, drug discovery, and clinical research.
Introduction
This compound is a five-carbon α,β-unsaturated hydroxy acid of growing interest in biological research. Accurate and reliable identification of this analyte in biological samples is crucial for understanding its metabolic pathways and potential physiological roles. This guide compares the two primary analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei for structural elucidation. |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability of this compound.[1][2] | Direct analysis of the polar, non-volatile compound is possible. | No volatility requirement. |
| Sensitivity | High sensitivity, often in the picomole to femtomole range, depending on the derivatization agent and detector.[3] | Very high sensitivity, typically in the picomole to attomole range, especially with tandem MS (MS/MS). | Relatively low sensitivity, requiring higher concentrations of the analyte (micromolar to millimolar range). |
| Selectivity | High selectivity based on both chromatographic retention time and mass fragmentation pattern. | High to very high selectivity, particularly with MS/MS which provides structural information through fragmentation. | High structural selectivity, providing detailed information about the molecular structure and stereochemistry.[4][5] |
| Throughput | Moderate throughput, as derivatization adds to the sample preparation time. | High throughput is achievable with modern UPLC systems. | Low throughput, as data acquisition and processing can be time-consuming. |
| Matrix Effects | Can be susceptible to matrix effects, though often mitigated by sample cleanup and derivatization. | Prone to matrix effects (ion suppression or enhancement), which can be addressed by matrix-matched calibration or the use of stable isotope-labeled internal standards.[6][7] | Less susceptible to matrix effects compared to MS-based methods, but high salt concentrations can be problematic. |
| Chiral Analysis | Possible with chiral stationary phases or by using chiral derivatizing agents. | Possible with chiral stationary phases or chiral mobile phase additives. | A powerful technique for determining enantiomeric excess, often using chiral solvating agents. |
| Primary Application | Targeted quantification and metabolic profiling. | Targeted and untargeted metabolomics, pharmacokinetic studies.[8] | Definitive structure elucidation and stereochemical assignment.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis with Silylation Derivatization
This protocol is adapted from established methods for the analysis of short-chain hydroxy acids in biological fluids.[1][11]
1. Sample Preparation:
- To 100 µL of biological sample (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled analog of the analyte).
- Perform a protein precipitation step by adding 400 µL of ice-cold methanol. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 60°C for 30 minutes.[1]
- Cool to room temperature before injection.
3. GC-MS Conditions:
- GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Interface Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Protocol 2: LC-MS/MS Analysis
This protocol is based on general methods for the analysis of small polar molecules in biological matrices.
1. Sample Preparation:
- To 100 µL of biological sample, add an internal standard.
- Perform protein precipitation with 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A reverse-phase C18 column suitable for polar compounds (e.g., with a polar endcapping).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ion Source: Electrospray Ionization (ESI) in negative ion mode.
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the analytical process.
Caption: General workflow for the analysis of this compound.
Caption: Derivatization strategies for GC-MS analysis.
Conclusion
The confirmation of this compound in biological samples can be robustly achieved using either GC-MS or LC-MS/MS, with the choice of platform dependent on the specific research question and available instrumentation. GC-MS, following derivatization, offers excellent sensitivity and is a well-established technique for targeted analysis. LC-MS/MS provides high throughput and sensitivity for the direct analysis of this polar analyte. For unequivocal structural confirmation, particularly of novel isomers, NMR spectroscopy remains the gold standard. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the analysis of this important metabolite.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 5. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Matrix Effect in Analysis of Biological Objects Using Mass Spectrometry with Inductively Coupled Plasma - Nurubeyli - Technical Physics [ogarev-online.ru]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal SPE Cartridge for 2-Hydroxypent-2-enoic Acid Extraction
For researchers, scientists, and drug development professionals engaged in the analysis of 2-hydroxypent-2-enoic acid, a key metabolite and potential biomarker, efficient sample extraction is paramount. This guide provides a comparative analysis of different Solid-Phase Extraction (SPE) cartridges, offering insights into their performance for isolating this polar, short-chain hydroxy fatty acid from biological matrices. The selection of an appropriate SPE sorbent is critical for achieving high recovery, minimizing matrix effects, and ensuring the accuracy and reliability of downstream analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
This comparison focuses on three promising categories of SPE sorbents: polymeric, mixed-mode anion exchange, and strong anion exchange cartridges. The choice of sorbent is largely dictated by the physicochemical properties of this compound, particularly its polar nature and its acidic pKa, which is estimated to be around 3.8. This acidic character allows for strong retention on anion exchange sorbents.
Comparative Performance of SPE Cartridges
The following table summarizes the expected performance of representative SPE cartridges for the extraction of this compound, based on available data for structurally similar short-chain fatty acids and polar acidic compounds.
| SPE Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism(s) | Expected Recovery for this compound | Key Advantages | Potential Limitations |
| Polymeric | e.g., Agilent Bond Elut Plexa | Reversed-phase | High (likely >90%)[1] | High capacity, stable across a wide pH range, good for a broad range of analytes. | May have lower selectivity for acidic compounds compared to ion-exchange sorbents. |
| Mixed-Mode Anion Exchange | e.g., Waters Oasis WAX, Phenomenex Strata-X-A | Reversed-phase and Weak or Strong Anion Exchange | Very High (expected >95%)[2][3] | Highly selective for acidic compounds, allows for rigorous wash steps to remove interferences. | Method development can be more complex due to dual retention mechanisms. |
| Strong Anion Exchange (SAX) | e.g., Quaternary amine functionalized silica or polymer | Strong Anion Exchange | High (expected >90%) | Very strong retention of acidic compounds, enabling aggressive removal of neutral and basic interferences. | Elution can sometimes be challenging, potentially requiring stronger solvents or pH modification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient extractions. Below are representative protocols for each of the compared SPE cartridge types, which can be adapted for the extraction of this compound from biological fluids like plasma or urine.
Protocol 1: Polymeric SPE (e.g., Agilent Bond Elut Plexa)
This protocol is suitable for a general-purpose extraction of a wide range of analytes, including polar compounds.
1. Conditioning:
- Pass 1 mL of methanol through the cartridge.
- Pass 1 mL of deionized water through the cartridge.
2. Sample Loading:
- Pre-treat the sample by acidifying to a pH of ~2 with formic acid to ensure the analyte is in its neutral form.
- Load the pre-treated sample onto the cartridge at a slow and steady flow rate.
3. Washing:
- Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
4. Elution:
- Elute the this compound with 1 mL of methanol or acetonitrile.
Protocol 2: Mixed-Mode Anion Exchange SPE (e.g., Phenomenex Strata-X-A)
This protocol is optimized for the selective extraction of weakly acidic compounds.[2]
1. Conditioning:
- Pass 1 mL of methanol through the cartridge.
- Pass 1 mL of deionized water through the cartridge.
2. Sample Loading:
- Adjust the sample pH to approximately 2 units above the pKa of this compound (i.e., pH ~5.8) to ensure it is ionized.
- Load the pH-adjusted sample onto the cartridge.
3. Washing:
- Wash with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove neutral and basic interferences.
- A second wash with a stronger organic solvent like methanol can be employed for enhanced cleanup if necessary.
4. Elution:
- Elute the analyte by disrupting the ionic interaction. This is achieved by using a solvent containing an acid, such as 2-5% formic acid in methanol.
Protocol 3: Strong Anion Exchange (SAX) SPE
This protocol provides very strong retention for acidic analytes.
1. Conditioning:
- Pass 1 mL of methanol through the cartridge.
- Pass 1 mL of deionized water through the cartridge.
2. Sample Loading:
- Adjust the sample pH to be at least 2 pH units above the analyte's pKa (pH > 5.8) to ensure the carboxylic acid group is deprotonated and can interact with the sorbent.
- Load the sample onto the cartridge.
3. Washing:
- Wash with 1 mL of a buffer at the same pH as the loading step to remove weakly bound impurities.
- A subsequent wash with a mild organic solvent can further remove non-polar interferences.
4. Elution:
- Elute the analyte by neutralizing its charge. This can be accomplished by using a solvent with a pH at least 2 units below the pKa of this compound (e.g., a solution containing formic or acetic acid, bringing the pH < 1.8).
Visualizing the Workflow
To aid in understanding the logical flow of selecting an appropriate SPE method, the following diagrams illustrate the decision-making process and the general experimental workflow.
References
Validating the Biosynthesis of 2-Hydroxypent-2-enoic Acid: A Comparison of Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
The biosynthetic origin of 2-hydroxypent-2-enoic acid, a potentially valuable chiral building block in pharmaceutical synthesis, remains to be elucidated. Isotopic labeling studies are indispensable for mapping and validating metabolic pathways. This guide provides a comparative framework for designing and interpreting isotopic labeling experiments to unravel the biosynthesis of this intriguing molecule. We present two hypothetical pathways and detail the experimental data required to differentiate between them, offering a roadmap for future research in this area.
Hypothetical Biosynthetic Pathways
Given the structure of this compound, we propose two plausible biosynthetic routes originating from primary metabolism. The key difference lies in the sequence of desaturation and hydroxylation events.
Pathway 1: Desaturation Followed by Hydroxylation
This pathway postulates the initial formation of a saturated five-carbon fatty acid, pentanoyl-CoA, from acetyl-CoA and malonyl-CoA through the fatty acid synthase (FAS) system. This is followed by a desaturation step to yield pent-2-enoyl-CoA, which is then hydroxylated at the alpha-position to form the final product.
Pathway 2: Hydroxylation Followed by Desaturation (Alternative Pathway)
In this alternative scenario, the saturated precursor, pentanoyl-CoA, first undergoes hydroxylation to form 2-hydroxypentanoyl-CoA. A subsequent desaturation step then introduces the double bond to produce this compound.
Isotopic Labeling Experimental Design
To validate and distinguish between these two pathways, a series of isotopic labeling experiments can be employed. The core principle is to feed a producing organism with a labeled precursor and trace the incorporation of the isotope into the final product and key intermediates. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the mass shifts resulting from isotopic incorporation.[1][2][3][4][5]
Labeled Precursors:
-
[1,2-¹³C₂]Acetyl-CoA: This precursor will introduce a two-carbon labeled unit. By analyzing the fragmentation pattern in the mass spectrometer, the location of the labeled carbons can be determined.
-
[¹⁸O]H₂O: Incorporation of ¹⁸O from labeled water can pinpoint the origin of the hydroxyl group.
Predicted Labeling Patterns and Data Comparison
The expected outcomes of the isotopic labeling experiments for each pathway are summarized below. These distinct labeling patterns provide the basis for validating one pathway over the other.
Table 1: Predicted Mass Shifts in this compound and Intermediates
| Labeled Precursor | Analyte | Pathway 1: Predicted Mass Shift | Pathway 2: Predicted Mass Shift |
| [1,2-¹³C₂]Acetyl-CoA | Pentanoyl-CoA | +2, +4 | +2, +4 |
| Pent-2-enoyl-CoA | +2, +4 | Not an intermediate | |
| 2-Hydroxypentanoyl-CoA | Not an intermediate | +2, +4 | |
| This compound | +2, +4 | +2, +4 | |
| [¹⁸O]H₂O | Pentanoyl-CoA | 0 | 0 |
| Pent-2-enoyl-CoA | 0 | Not an intermediate | |
| 2-Hydroxypentanoyl-CoA | Not an intermediate | +2 | |
| This compound | +2 | +2 |
Table 2: Differentiating Between Pathways Using Isotopic Labeling
| Experiment | Expected Result for Pathway 1 | Expected Result for Pathway 2 | Conclusion |
| Feeding with [1,2-¹³C₂]Acetyl-CoA and analysis of intermediates | Labeled pent-2-enoyl-CoA is detected. | Labeled 2-hydroxypentanoyl-CoA is detected. | Identifies the direct precursor to the final product. |
| Feeding with unlabeled precursors in [¹⁸O]H₂O and analysis of intermediates | Pent-2-enoyl-CoA shows no ¹⁸O incorporation. | 2-Hydroxypentanoyl-CoA shows ¹⁸O incorporation. | Confirms the timing of the hydroxylation step. |
Visualizing the Pathways and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the proposed biosynthetic pathways and the experimental workflow for their validation.
Caption: Proposed biosynthetic pathway 1 for this compound.
Caption: Alternative biosynthetic pathway 2 for this compound.
Caption: Workflow for isotopic labeling studies.
Experimental Protocols
The following is a generalized protocol for conducting isotopic labeling studies to investigate fatty acid biosynthesis. This protocol should be optimized for the specific organism and analytical instrumentation used.
Culture and Labeling
-
Organism Growth: Cultivate the producing microorganism under standard conditions to a suitable growth phase (e.g., mid-logarithmic phase).
-
Precursor Addition: Introduce the sterile, isotopically labeled precursor to the culture medium. The final concentration of the precursor should be optimized to ensure sufficient incorporation without causing toxicity. For example, [1,2-¹³C₂]acetate (a precursor to acetyl-CoA) can be added to the medium.
-
Incubation: Continue the incubation for a predetermined period to allow for the uptake and metabolism of the labeled precursor. Time-course experiments can be conducted to monitor the kinetics of incorporation.
Metabolite Extraction and Derivatization
-
Cell Harvesting: Harvest the cells by centrifugation and quench metabolism rapidly, for instance, by flash-freezing in liquid nitrogen.
-
Lipid Extraction: Extract the total lipids from the cell pellet using a suitable solvent system, such as a modified Folch extraction with chloroform and methanol.
-
Saponification: Saponify the lipid extract to release the free fatty acids by heating with a strong base (e.g., KOH in methanol).
-
Derivatization: Convert the free fatty acids to their more volatile methyl esters (FAMEs) by incubation with a methylating agent like BF₃-methanol or by using an acid-catalyzed methanolysis.[1] This step is crucial for improving chromatographic separation and detection by GC-MS.
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). A column suitable for FAME analysis, such as a DB-FastFAME column, should be used.[3]
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Employ a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.[1] Acquire full scan mass spectra to identify the FAMEs based on their retention times and fragmentation patterns. Use selected ion monitoring (SIM) to quantify the abundance of specific mass isotopomers.
Data Analysis
-
Peak Identification: Identify the peak corresponding to the methyl ester of this compound and any potential intermediates based on their mass spectra and retention times compared to authentic standards.
-
Mass Isotopomer Distribution (MID) Analysis: Determine the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopomers for the target compounds.[6]
-
Pathway Validation: Compare the observed MIDs with the predicted labeling patterns for each hypothetical pathway. A close match between the experimental data and the predictions for one pathway provides strong evidence for its validity.
By following this comprehensive guide, researchers can design and execute robust isotopic labeling studies to definitively establish the biosynthetic pathway of this compound, paving the way for its potential biotechnological production and application in drug development.
References
- 1. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxypent-2-enoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxypent-2-enoic acid, tailored for research and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds, given the absence of a specific Safety Data Sheet (SDS) for this molecule.
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and aerosols that can cause serious eye damage[1]. |
| Hand Protection | Nitrile or neoprene gloves (check for breakthrough time) | To prevent skin contact and irritation[1]. |
| Body Protection | Laboratory coat, closed-toe shoes, and long pants | To shield the body from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize inhalation of vapors or aerosols that may cause respiratory irritation[1]. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2]. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
-
Segregation : Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Container : The waste container should be made of a compatible material, kept securely closed, and stored in a well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[2][3].
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[1]. Do not dispose of it down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
